Product packaging for anthracen-2-ol(Cat. No.:CAS No. 613-14-9)

anthracen-2-ol

Cat. No.: B021771
CAS No.: 613-14-9
M. Wt: 194.23 g/mol
InChI Key: BQBWUVWMUXGILF-UHFFFAOYSA-N
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Description

2-Hydroxyanthracene is also called 2-Anthrol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B021771 anthracen-2-ol CAS No. 613-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWUVWMUXGILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210192
Record name 2-Anthracenol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-14-9
Record name 2-Hydroxyanthracene
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Record name 2-Anthrol
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Record name 2-Hydroxyanthracene
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Record name 2-Anthracenol
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Record name 2-ANTHROL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Anthracen-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of anthracen-2-ol (also known as 2-hydroxyanthracene). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the compound's behavior and characteristics. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a standard experimental workflow.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and formulation contexts.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O[1][2]
Molecular Weight 194.23 g/mol [1][2]
Melting Point 166 °C[2]
Boiling Point 290.68 °C (rough estimate)[2]
Density 1.0550 g/cm³ (rough estimate)[2]
Water Solubility 91.67 mg/L (at 20 °C)[2]
pKa 9.57 ± 0.30 (Predicted)[2]
LogP (Octanol-Water Partition Coefficient) 3.94[3]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[3]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[3]

  • Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[3]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point.[4] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The shake-flask method is a standard technique for its measurement.[5]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-capped vial.[6]

  • Equilibration: The vial is agitated in a constant temperature bath, typically for 24 to 48 hours, to ensure that equilibrium between the solid and dissolved states is reached.[5]

  • Phase Separation: After equilibration, the suspension is allowed to stand, permitting the undissolved solid to settle.[6]

  • Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.[5]

  • Quantification: The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.[5]

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It can be determined experimentally or calculated.[7]

Methodology (HPLC Method):

  • Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.[8]

  • System Setup: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water.[9]

  • Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The retention factor for this compound is calculated from its retention time, and its LogP value is then determined by interpolation from the calibration curve.[8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of aqueous solubility using the shake-flask method, a fundamental procedure in physicochemical characterization.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess This compound B Add to known volume of aqueous buffer A->B Dispense C Seal vial and place in shaker bath at 25°C D Agitate for 24-48 hours C->D Incubate E Allow solid to settle F Withdraw supernatant E->F H Prepare calibration standards G Filter through 0.22µm PVDF filter F->G I Analyze filtrate and standards by HPLC-UV H->I J Calculate concentration from calibration curve I->J

References

Anthracen-2-ol: A Technical Overview of a Bioactive Anthracene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anthracen-2-ol, a hydroxylated derivative of anthracene. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from closely related hydroxyanthracene compounds to provide a broader context for its potential properties and applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

This compound, also known as 2-hydroxyanthracene, is a polycyclic aromatic hydrocarbon with a hydroxyl group at the second position of the anthracene core. This substitution influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 613-14-9[1]
Molecular Formula C₁₄H₁₀O[2]
Molecular Weight 194.23 g/mol
IUPAC Name This compound[1]
Synonyms 2-Anthrol, 2-Hydroxyanthracene, β-Anthrol[1]
Physical Form Solid
Purity (Typical) >98%

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. However, some UV-Vis absorption data is available. For context, the general spectral characteristics of the parent anthracene molecule are well-documented and can serve as a reference point.

Table 2: Spectroscopic Data for this compound and Related Compounds

CompoundSpectroscopic MethodKey Data PointsReference
This compound UV-Vis (in aq. EtOH)λmax: 370 nm
Anthracene UV-Vis (in Cyclohexane)λmax: 356.2 nm (ε = 9,700 cm⁻¹/M)[3]
Anthracene Fluorescence (in Cyclohexane)Excitation: 350 nm, Quantum Yield: 0.36[3]

Synthesis of Hydroxyanthracene Derivatives

Illustrative Experimental Protocol: Synthesis of 2-Hydroxyanthraquinone

The following protocol for the synthesis of 2-hydroxyanthraquinone is adapted from established methods and serves as an example of how a hydroxylated anthracenoid can be prepared.

Materials:

  • Phthalic anhydride

  • Phenol

  • Boric acid

  • Sulfuric acid

  • Water

  • Suitable organic solvent (e.g., ethanol for recrystallization)

Procedure:

  • A mixture of phthalic anhydride, phenol, and boric acid is heated in the presence of sulfuric acid.

  • The reaction mixture is heated at a controlled temperature to facilitate the condensation and cyclization reactions.

  • After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

  • The crude 2-hydroxyanthraquinone is collected by filtration and washed with water to remove acid impurities.

  • The product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

G cluster_synthesis Synthesis Workflow Reactants Phthalic Anhydride + Phenol + Boric Acid Reaction Friedel-Crafts Acylation & Cyclization (H₂SO₄, Heat) Reactants->Reaction Precipitation Quenching (H₂O) Reaction->Precipitation Filtration Isolation of Crude Product Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product Pure 2-Hydroxyanthraquinone Purification->Product

A generalized workflow for the synthesis of a hydroxyanthraquinone.

Biological Activity and Potential Signaling Pathways

Hydroxyanthracene derivatives are a class of naturally occurring compounds found in various plants and have been used in traditional medicine, primarily for their laxative effects.[4] These compounds are known to stimulate intestinal peristalsis.[4]

The biological activity of hydroxyanthracenes is thought to be mediated through various mechanisms, including potential interactions with cellular signaling pathways. While specific pathways for this compound have not been elucidated, related anthracene derivatives have been investigated for their potential to inhibit protein kinases, which are key regulators of cellular processes.

Hypothetical Kinase Inhibition Pathway

Many therapeutic agents, particularly in oncology, function by inhibiting specific protein kinases. A hypothetical mechanism by which a hydroxyanthracene derivative could inhibit a kinase signaling pathway is depicted below. This is a generalized representation and has not been specifically demonstrated for this compound.

G cluster_pathway Hypothetical Kinase Inhibition Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein (Inactive) Kinase->Substrate Phosphorylates Active_Substrate Phosphorylated Substrate (Active) Substrate->Active_Substrate Response Cellular Response (e.g., Proliferation) Active_Substrate->Response Initiates Inhibitor This compound Inhibitor->Kinase Inhibits

A potential mechanism of kinase inhibition by a small molecule.

Toxicological Profile

The toxicological properties of specific monohydroxyanthracenes are not well-defined. However, the broader class of hydroxyanthracene derivatives has undergone scrutiny. Some studies have indicated that certain hydroxyanthracene derivatives, such as emodin and aloe-emodin, may exhibit genotoxic effects in vitro.[5] The European Food Safety Authority (EFSA) has raised concerns about the safety of hydroxyanthracene derivatives in food. It is important to note that the toxicity can vary significantly between different derivatives.

Table 3: General Toxicological Information for Hydroxyanthracene Derivatives

EndpointObservationReference
Genotoxicity (in vitro) Some derivatives (e.g., emodin, aloe-emodin) have shown evidence of genotoxicity.[5]
Carcinogenicity Long-term studies on specific derivatives have raised concerns.
Primary Biological Effect Laxative effect through stimulation of colonic motility.[4][6]

Conclusion

This compound is a structurally simple derivative of anthracene with the potential for interesting biological activity. However, a comprehensive review of the current literature reveals a notable lack of in-depth studies specifically focused on this isomer. While its core physicochemical properties are known, detailed experimental protocols for its synthesis and biological evaluation, as well as its specific mechanisms of action, remain to be thoroughly investigated. Future research is warranted to elucidate the unique properties of this compound and to determine its potential for applications in medicinal chemistry and drug development. The information provided on related hydroxyanthracene compounds can serve as a valuable starting point for such investigations.

References

solubility of anthracen-2-ol in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anthracen-2-ol (also known as 2-anthrol or 2-hydroxyanthracene), a hydroxylated derivative of the polycyclic aromatic hydrocarbon, anthracene. Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and materials science to environmental analysis and pharmaceutical development. Due to its amphiphilic nature, possessing both a large, nonpolar aromatic core and a polar hydroxyl group, its solubility behavior is nuanced and dependent on the specific solvent environment.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₀O
Molar Mass 194.23 g/mol
Melting Point 166 °C (in ethanol)[1]
Appearance Light yellow to brown powder or crystals[1]
Water Solubility 91.67 mg/L (at 20 °C)[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principles of "like dissolves like," a qualitative and predictive understanding of its solubility can be established. The large polycyclic aromatic core imparts significant nonpolar character, while the hydroxyl group provides a site for hydrogen bonding and polar interactions.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol)HighThe hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions with protic solvents.
Polar Aprotic Solvents (e.g., Ketones like Acetone, Ethers like Diethyl Ether)Moderate to HighThe polar nature of these solvents can interact with the hydroxyl group of this compound, while their organic character can solvate the aromatic rings.
Nonpolar Aromatic Solvents (e.g., Benzene, Toluene)ModerateThe aromatic rings of these solvents can interact favorably with the anthracene core of this compound through π-π stacking interactions.
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane)LowThe large, nonpolar aromatic system of this compound will have some affinity for these solvents, but the polar hydroxyl group will significantly hinder dissolution.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline this compound to a series of scintillation vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted experimental samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Logical Relationships and Workflows

The following diagrams illustrate the key factors influencing the solubility of this compound and a typical experimental workflow for its determination.

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solute_Polarity Polarity (Hydroxyl Group) Solubility Solubility Solute_Polarity->Solubility Solute_NonPolarity Non-Polarity (Aromatic Core) Solute_NonPolarity->Solubility Solute_Size Molecular Size and Shape Solute_Size->Solubility Solute_Crystal Crystal Lattice Energy Solute_Crystal->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_H_Bonding->Solubility Solvent_Structure Molecular Structure Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

start Start: Excess Solute + Solvent equilibration Equilibration (Controlled Temperature & Agitation) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Supernatant Sampling (Pre-warmed Pipette) settling->sampling filtration Filtration (e.g., 0.45 µm Syringe Filter) sampling->filtration dilution Dilution to Analytical Range filtration->dilution analysis Quantitative Analysis (e.g., HPLC-UV) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Solubility Value calculation->end

Caption: Experimental workflow for solubility determination.

References

Unveiling the Spectroscopic Signature of Anthracen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthracen-2-ol, a polycyclic aromatic hydrocarbon (PAH) featuring a hydroxyl group on its anthracene core, is a molecule of interest in various research fields, including materials science and drug development.[1] Its fluorescence properties, in particular, make it a potential candidate for use as a fluorescent probe.[1] The electronic and photophysical properties of anthracene and its derivatives are intrinsically linked to their extended π-conjugated system.[2]

Core Spectroscopic Data

The introduction of a hydroxyl group at the 2-position of the anthracene molecule is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent anthracene. This is due to the electron-donating nature of the hydroxyl group, which extends the π-conjugation of the aromatic system.[3]

For comparative purposes, the following table summarizes the well-documented photophysical properties of anthracene in a non-polar solvent, cyclohexane. Researchers can use this as a baseline for interpreting experimentally obtained data for this compound.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)λem (nm)Fluorescence Quantum Yield (ΦF)
Anthracene Cyclohexane356, 3759,700 at 356.2 nm380, 400, 4250.36
This compound VariousNot AvailableNot AvailableNot AvailableNot Available

Data for Anthracene sourced from OMLC[4] and Khan et al. (2024)[5].

Experimental Protocols

To facilitate the acquisition of precise and reproducible spectroscopic data for this compound, the following detailed experimental protocols for UV-Vis absorption and fluorescence spectroscopy are provided.

Protocol for UV-Vis Absorption Spectroscopy

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile). The choice of solvent can influence the fine structure of the absorption spectrum.

  • Analyte: this compound.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

2. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen spectroscopic grade solvent.

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law. A typical concentration for anthracene derivatives is in the range of 10-5 to 10-6 M.[1]

3. Measurement Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for the scan (e.g., 200-500 nm for anthracene derivatives).

  • Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Fill the sample cuvette with the prepared this compound solution.

  • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

  • Perform a baseline correction with the solvent-filled cuvettes.

  • Acquire the absorption spectrum of the this compound solution.

  • Identify the wavelengths of maximum absorbance (λmax).

Protocol for Fluorescence Spectroscopy

1. Materials and Instrumentation:

  • Spectrofluorometer: An instrument capable of recording both excitation and emission spectra.

  • Cuvettes: Fluorescence-grade quartz cuvettes (four polished sides).

  • Solvent: Spectroscopic grade solvent.

  • Analyte: this compound.

  • Reference Standard (for Quantum Yield): A compound with a known quantum yield, such as anthracene in ethanol (ΦF = 0.27).[6]

2. Sample Preparation:

  • Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to minimize inner-filter effects.[4]

  • Prepare a solution of the reference standard with a similar absorbance at the same excitation wavelength.

3. Measurement Procedure:

  • Emission Spectrum:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Place the cuvette containing the this compound solution in the sample holder.

    • Set the excitation wavelength (λex), which is typically one of the absorption maxima determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λex + 20 nm to 700 nm) to record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the λem determined from the emission spectrum.

    • Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity of both the this compound sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation[6]: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

      • ΦF,ref is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing the Process

To further clarify the experimental and theoretical concepts, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Dilute Solutions stock->dilute uv_measure Measure Absorbance dilute->uv_measure fluor_ex Set Excitation Wavelength (λex) dilute->fluor_ex uv_data Determine λmax uv_measure->uv_data uv_data->fluor_ex compile Compile Spectroscopic Data uv_data->compile fluor_em_scan Scan Emission Spectrum fluor_ex->fluor_em_scan fluor_em_data Determine λem fluor_em_scan->fluor_em_data fluor_qy Measure Quantum Yield fluor_em_scan->fluor_qy fluor_ex_scan Scan Excitation Spectrum fluor_em_data->fluor_ex_scan fluor_em_data->compile fluor_qy->compile

Caption: Experimental workflow for spectroscopic analysis of this compound.

Jablonski_Diagram Jablonski Diagram for Absorption and Fluorescence S0_label S0 (Ground State) S0 S1 S0->S1 Absorption (hν) S1_label S1 (First Excited Singlet State) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion T1 S1->T1 Intersystem Crossing T1_label T1 (First Excited Triplet State) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating photophysical processes.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the provided comparative data and diagrams, researchers can effectively investigate the photophysical properties of this and other related aromatic compounds, contributing to advancements in their respective fields.

References

Potential Biological Activities of Anthracen-2-ol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracen-2-ol and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of these compounds, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the key signaling pathways implicated in the action of this compound derivatives, offering a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

Anthracene, a core structural motif in many synthetic and naturally occurring compounds, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The functionalization of the anthracene core, particularly with hydroxyl groups, can significantly influence the molecule's electronic properties, solubility, and biological activity.[1] this compound, also known as 2-hydroxyanthracene, and its derivatives have emerged as a promising area of research due to their demonstrated potential in modulating key cellular processes involved in various pathologies. This guide will delve into the significant biological activities of these compounds, providing a comprehensive resource for the scientific community.

Anticancer Activity

A growing body of evidence suggests that anthracene derivatives, including those based on the this compound scaffold, possess potent anticancer properties.[2][3] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, and their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.[1][3]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various anthracene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected anthracene derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Anthracene-9,10-dione derivative 50CaSki (Human Papillomavirus positive)0.3[3]
Bis-anthraquinone derivative 44HCT-116 (Colon Cancer)0.3[3]
2,6-Diamidoanthraquinone (82)-0.1 (Telomerase Inhibition)[3]
Azasugar-anthraquinone derivative 51MCF-7 (Breast Cancer)17.3[3]
Tetraalkynylated anthracene derivative 3cMDA-MB-231 (Breast Cancer)Not specified[4]
Tetraalkynylated anthracene derivative 3aMDA-MB-231 (Breast Cancer)Not specified[4]
Aloe-emodinCH27 (Human Gastric Cancer)~50 mM[5]
Aloe-emodinAGS (Human Gastric Cancer)< 0.07 mM (72h exposure)[5]
Aloe-emodinNCI-N87 (Human Gastric Cancer)0.15 - 0.19 mM (72h exposure)[5]
Signaling Pathways in Anticancer Activity

The anticancer effects of anthracene derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[6][7][8] Some anthracene derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

Wnt_beta_catenin_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Anthracene_Derivative Anthracene Derivative Anthracene_Derivative->Destruction_Complex Potential Inhibition

Caption: Hypothetical inhibition of the Wnt/β-catenin signaling pathway by an anthracene derivative.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is frequently observed in cancer.[1][2][9][10] Inhibition of this pathway is a key mechanism by which some anticancer agents exert their effects.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Anthracene_Derivative Anthracene Derivative Anthracene_Derivative->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by an anthracene derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][11][12][13]

Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][12] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Treatment 2. Treatment with Anthracene Derivative Cell_Seeding->Treatment Incubation 3. Incubation (e.g., 24-72h) Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (~570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (% Viability, IC50) Absorbance_Reading->Data_Analysis

Caption: General workflow of the MTT cytotoxicity assay.

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antioxidant Activity

Anthracene derivatives have demonstrated significant antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS) in the body.[10][14] This activity is crucial in preventing oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of compounds is often evaluated by their ability to scavenge stable free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results are typically expressed as the percentage of radical scavenging activity or as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals.

Compound/DerivativeAssayActivityReference
Anthrarobin (1,2,10-trihydroxy anthracene)DPPH68% at 50 µM, 78% at 100 µM[10][14]
AnthrarobinSuperoxide Scavenging50% scavenging at 50 µM[10]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for assessing the antioxidant activity of compounds.[15][16][17][18]

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.[15][16]

DPPH_Assay_Workflow Sample_Prep 1. Prepare Sample (Anthracene Derivative) Mixing 3. Mix Sample and DPPH Solution Sample_Prep->Mixing DPPH_Solution 2. Prepare DPPH Working Solution DPPH_Solution->Mixing Incubation 4. Incubate in Dark (e.g., 30 min) Mixing->Incubation Absorbance_Reading 5. Read Absorbance (~517 nm) Incubation->Absorbance_Reading Data_Analysis 6. Data Analysis (% Scavenging, IC50) Absorbance_Reading->Data_Analysis

Caption: General workflow of the DPPH radical scavenging assay.

  • This compound derivative to be tested

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

  • Sample Preparation: Prepare serial dilutions of the this compound derivative and the standard antioxidant in a suitable solvent.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add the DPPH solution to each well of the microplate containing the sample or standard.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Anthracene derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[19][20]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Anthraquinone-2-carboxylic acidRAW264.7 macrophagesNO InhibitionNot specified[19]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of anthracene derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[3][19][21][22] Its inhibition is a major target for anti-inflammatory drug development.

NFkB_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Anthracene_Derivative Anthracene Derivative Anthracene_Derivative->IKK_Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by an anthracene derivative.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[23][24][25][26]

The Griess reagent reacts with nitrite in an acidic medium to form a purple azo dye. The intensity of the color, which can be measured spectrophotometrically, is proportional to the nitrite concentration and, therefore, to the amount of NO produced.

Griess_Assay_Workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Treatment 2. Treat with Derivative & Stimulate with LPS Cell_Culture->Treatment Incubation 3. Incubate (e.g., 24h) Treatment->Incubation Supernatant_Collection 4. Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction 5. Mix Supernatant with Griess Reagent Supernatant_Collection->Griess_Reaction Color_Development 6. Incubate for Color Development Griess_Reaction->Color_Development Absorbance_Reading 7. Read Absorbance (~540 nm) Color_Development->Absorbance_Reading Data_Analysis 8. Data Analysis (% NO Inhibition) Absorbance_Reading->Data_Analysis

Caption: General workflow of the Griess assay for nitric oxide inhibition.

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative to be tested

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

  • Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a short period, followed by stimulation with LPS to induce NO production.

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent in a new 96-well plate.

  • Incubation: Incubate at room temperature to allow for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antioxidant, and anti-inflammatory agents is supported by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of these activities, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future investigations into this exciting class of molecules.

References

historical discovery and initial studies of anthracene compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Discovery and Initial Studies of Anthracene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and initial studies of anthracene, a foundational polycyclic aromatic hydrocarbon. It details the seminal work of its discoverers, the early methods of isolation and purification from coal tar, and the initial chemical characterization and synthetic approaches developed in the 19th century. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a historical context to the chemistry of anthracene and its derivatives, supported by quantitative data, detailed experimental protocols from the era, and visualizations of key historical and experimental workflows.

The Dawn of Anthracene Chemistry: A Historical Perspective

The story of anthracene begins in the early 19th century, a period of burgeoning interest in the chemical constituents of coal tar, a byproduct of coal gas manufacturing. French chemists Jean-Baptiste Dumas and Auguste Laurent are credited with the discovery of anthracene in 1832.[1] They isolated a crystalline substance from the higher-boiling fractions of coal tar. Initially, they named the compound "paranaphtaline" due to its resemblance to naphthalene. However, as its distinct properties became evident, the name was changed to anthracene, derived from the Greek word 'anthrax', meaning coal.

The primary source of anthracene in this era was exclusively high-temperature coal tar, as it is present in only small quantities in other pyrolysis products.[2] Early investigations into anthracene were often complicated by the presence of impurities, most notably phenanthrene and carbazole, which co-distilled and co-crystallized with anthracene, making its purification a significant challenge for chemists of the time.[2]

Initial Isolation and Purification from Coal Tar

The initial methods for isolating and purifying anthracene from coal tar were rudimentary by modern standards but laid the groundwork for future advancements. The process began with the fractional distillation of coal tar, collecting the "anthracene oil" or "green oil" fraction, which boiled at a high temperature.[3]

Experimental Protocol: 19th-Century Isolation of Anthracene

The following protocol is a reconstruction of the general methods used in the 19th century for the isolation and purification of anthracene from coal tar. It is based on descriptions of fractional distillation and crystallization techniques of that era.

Objective: To isolate and purify anthracene from coal tar.

Materials:

  • Crude coal tar

  • Distillation apparatus (retort, condenser)

  • Crystallizing dishes

  • Filter paper or cloth

  • Solvent naphtha (for washing)

  • Pyridine (for washing)[4]

Procedure:

  • Fractional Distillation:

    • A quantity of crude coal tar was placed in a large iron retort.

    • The retort was heated, and the distillate was collected in fractions based on boiling point.

    • The fraction boiling above 270°C, known as "anthracene oil," was collected separately. This fraction was a semi-solid, greenish-yellow mass at room temperature.

  • Crystallization:

    • The collected anthracene oil was allowed to cool in large, shallow pans or crystallizing dishes.

    • Over time, crude anthracene crystals would form and precipitate from the oily matrix.

    • The mixture was then subjected to pressing (often in hydraulic presses) to squeeze out the liquid oils, leaving behind a solid cake of crude anthracene.

  • Purification by Washing:

    • The crude anthracene cake was broken up and washed with solvent naphtha. This solvent was effective at dissolving many of the accompanying hydrocarbon impurities, such as phenanthrene.

    • Following the naphtha wash, the solid was often washed with pyridine, which was found to be a good solvent for removing carbazole, a persistent nitrogen-containing impurity.[4]

    • After each washing step, the solid was collected by filtration.

  • Recrystallization:

    • For further purification, the washed anthracene was recrystallized from a suitable solvent. Early practices might have used higher boiling fractions of coal tar itself or other available solvents.

    • The purified anthracene was dissolved in the hot solvent, and the solution was allowed to cool slowly, promoting the formation of well-defined crystals.

    • The resulting crystals were collected by filtration and dried.

Early Chemical Characterization and Structural Elucidation

The initial studies on anthracene focused on determining its elemental composition and molecular formula. Through combustion analysis, a common technique in the 19th century, chemists were able to establish the empirical formula of anthracene as C₁₄H₁₀.[1] The determination of its molecular structure, however, was a more complex endeavor that evolved with the development of organic chemistry theory. The linear arrangement of three fused benzene rings was eventually proposed and confirmed through various chemical reactions and degradation studies.

Quantitative Data from Early Studies

The following table summarizes some of the key quantitative data for anthracene as determined by early investigations. It is important to note that the purity of the samples and the precision of the instruments at the time could lead to variations in these values.

PropertyReported Value
Molecular FormulaC₁₄H₁₀
Molecular Weight178.23 g/mol
Melting Point216 - 218 °C
Boiling Point340 - 342 °C
AppearanceColorless, crystalline solid
Solubility in Water (20°C)~0.00013 g/100mL
Density1.25 g/cm³

Data compiled from various historical sources.[1][5][6]

Pioneering Synthetic Approaches to Anthracene

The Elbs Reaction (1884)

The Elbs reaction, discovered by German chemist Karl Elbs in 1884, was one of the earliest methods for synthesizing anthracene and its derivatives.[7][8] The reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone, leading to cyclization and dehydration to form the anthracene ring system.

Experimental Protocol: Elbs Reaction for the Synthesis of Anthracene

Objective: To synthesize anthracene from o-methylbenzophenone.

Materials:

  • o-Methylbenzophenone

  • High-temperature heating apparatus (e.g., furnace)

  • Distillation apparatus for purification

Procedure:

  • Pyrolysis:

    • o-Methylbenzophenone was heated to a high temperature, typically in the range of 400-450°C.[9]

    • The reaction was carried out without a solvent or catalyst.

    • The pyrolysis resulted in the elimination of a molecule of water and the formation of dihydroanthracene.

  • Dehydrogenation:

    • The intermediate dihydroanthracene was then dehydrogenated to form anthracene. This step often occurred spontaneously at the high reaction temperatures or could be facilitated by passing the vapors over a heated catalyst such as copper.

  • Purification:

    • The crude product was purified by distillation and/or recrystallization to yield pure anthracene.

Haworth Synthesis

Another significant early synthetic route is the Haworth synthesis. While more commonly associated with the synthesis of phenanthrene, variations of this method can be adapted to produce anthracene. The general principle involves the Friedel-Crafts acylation of an aromatic compound with an anhydride, followed by a series of reduction and cyclization steps.[10][11]

Experimental Protocol: Haworth Synthesis of Anthracene

Objective: To synthesize anthracene starting from benzene and phthalic anhydride.

Materials:

  • Benzene

  • Phthalic anhydride

  • Aluminum chloride (AlCl₃) as a catalyst

  • Concentrated sulfuric acid (H₂SO₄)

  • Zinc dust

Procedure:

  • Friedel-Crafts Acylation:

    • Benzene was reacted with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

    • This reaction formed o-benzoylbenzoic acid.

  • Cyclization:

    • The o-benzoylbenzoic acid was then heated with concentrated sulfuric acid, which induced an intramolecular cyclization to form 9,10-anthraquinone.

  • Reduction:

    • The final step involved the reduction of 9,10-anthraquinone to anthracene. This was achieved by heating the anthraquinone with zinc dust, which served as the reducing agent.[10]

Visualizing Historical and Experimental Workflows

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

historical_discovery cluster_Discovery Discovery of Anthracene (1832) cluster_Initial_Naming Nomenclature discoverers Jean-Baptiste Dumas & Auguste Laurent source Coal Tar discoverers->source Isolated from initial_name Paranaphtaline final_name Anthracene initial_name->final_name Renamed to experimental_workflow cluster_Isolation Isolation from Coal Tar cluster_Purification Purification coal_tar Crude Coal Tar distillation Fractional Distillation coal_tar->distillation anthracene_oil Anthracene Oil distillation->anthracene_oil crystallization Crystallization & Pressing anthracene_oil->crystallization crude_anthracene Crude Anthracene Cake crystallization->crude_anthracene washing Washing (Solvent Naphtha, Pyridine) crude_anthracene->washing recrystallization Recrystallization washing->recrystallization pure_anthracene Purified Anthracene recrystallization->pure_anthracene elbs_reaction reactant o-Methylbenzophenone step1 Pyrolysis (400-450°C) reactant->step1 intermediate Dihydroanthracene step1->intermediate step2 Dehydrogenation intermediate->step2 product Anthracene step2->product haworth_synthesis start_materials Benzene + Phthalic Anhydride step1 Friedel-Crafts Acylation (AlCl3) start_materials->step1 intermediate1 o-Benzoylbenzoic Acid step1->intermediate1 step2 Cyclization (conc. H2SO4) intermediate1->step2 intermediate2 9,10-Anthraquinone step2->intermediate2 step3 Reduction (Zinc Dust) intermediate2->step3 product Anthracene step3->product

References

An In-depth Technical Guide to the Theoretical and Computational Studies of Anthracen-2-ol's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of anthracen-2-ol (also known as 2-anthrol). While direct computational studies on this compound are not extensively detailed in the reviewed literature, this document extrapolates from research on the parent anthracene molecule and its derivatives to provide a robust understanding of its expected electronic properties. This guide is intended for professionals in research, science, and drug development who are interested in the molecular-level characteristics of this compound.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) and a derivative of anthracene, featuring a hydroxyl (-OH) group substituted at the C2 position.[1] Its molecular formula is C₁₄H₁₀O.[1] The core structure consists of three fused benzene rings, which form an extended π-conjugated system responsible for its characteristic electronic and photophysical properties.[2][3] The addition of the hydroxyl group, an electron-donating moiety, is expected to modulate these properties compared to the parent anthracene molecule, influencing its reactivity, intermolecular interactions, and potential applications in areas like organic electronics and medicinal chemistry.

Computational chemistry, particularly methods rooted in quantum mechanics, offers powerful tools to predict and analyze the electronic structure, reactivity, and spectroscopic properties of molecules like this compound from first principles.

Theoretical and Computational Methodologies

The investigation of the electronic properties of aromatic molecules heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.[4][5][6]

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is widely used due to its favorable balance between computational cost and accuracy.[4][7]

Key Experimental Protocols (Computational Details):

  • Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it has been shown to accurately reproduce experimental measurements of electronic properties.[6][8][9]

  • Basis Set: A basis set is a set of functions used to create the molecular orbitals. The Pople-style basis set 6-31G(d) or more extensive sets like 6-311++G(d,p) are commonly used for geometry optimization and electronic property calculations of anthracene derivatives.[4][6]

  • Computational Workflow: The typical procedure involves:

    • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[10]

    • Single-Point Energy Calculation: A more accurate calculation of the electronic energy and molecular orbitals is performed on the optimized geometry.

  • Software: Quantum chemistry software packages like Gaussian, ORCA, or GAMESS are used to perform these calculations.[4]

G General Workflow for DFT Calculations cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Analysis of Results mol_structure Define Initial Molecular Structure (e.g., this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Select Computational Method (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy spe_calc Single-Point Energy & Wavefunction Calculation freq_calc->spe_calc energy Optimized Energy & Geometry spe_calc->energy orbitals Molecular Orbitals (HOMO, LUMO) spe_calc->orbitals properties Electronic Properties (Dipole Moment, ESP) spe_calc->properties

General workflow for DFT calculations.

To study the excited-state properties, such as UV-Vis absorption spectra, TD-DFT calculations are performed.[5][10] This method is used to calculate the vertical excitation energies, which correspond to the absorption of light.

Key Experimental Protocols (Computational Details):

  • Methodology: TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry.

  • Solvent Effects: To simulate realistic conditions, solvent effects can be included using models like the Polarizable Continuum Model (PCM).

  • Output: The calculations yield excitation energies (in eV) and oscillator strengths (a measure of the transition probability). These can be used to simulate a theoretical UV-Vis spectrum.

Electronic Structure and Properties

The electronic structure of this compound is primarily defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

The HOMO and LUMO are crucial for understanding chemical reactivity and electronic properties.[11]

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be a π-orbital distributed across the fused ring system.

  • LUMO: Represents the ability to accept an electron. The LUMO is also expected to be a π*-orbital.[12]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap.[11] This gap is a critical parameter that relates to the molecule's electronic excitability and chemical stability. A smaller gap generally implies that the molecule is more easily excited and more reactive.[11]

The hydroxyl group at the C2 position is an electron-donating group, which is expected to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted anthracene.

While specific calculated values for this compound are not available in the provided search results, the following table summarizes DFT-calculated electronic properties for the parent anthracene molecule and some derivatives to provide context. These calculations are typically performed in the gas phase.

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
AnthraceneB3LYP/6-31G(d)-5.50 (approx.)-2.00 (approx.)3.50 (approx.)Inferred from[13][14]
2,6-DihydroxyanthraceneM05-2X/6-31G(d)-5.41-1.583.83Inferred from[15]
9,10-DinitroanthraceneM05-2X/6-31G(d)-7.56-3.893.67Inferred from[15]

Note: Values are illustrative and depend heavily on the specific computational method used. The values for anthracene are approximations based on typical results for PAHs, and derivative data is taken from supporting information for related compounds.[13][14][15]

An MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the region around the oxygen atom of the hydroxyl group is expected to have a high negative potential (red color), making it a site for electrophilic attack. The hydrogen of the hydroxyl group will show a positive potential (blue color).

G Relationship of Electronic Structure Properties mol_structure Molecular Structure (e.g., this compound) dft DFT Calculation mol_structure->dft tddft TD-DFT Calculation dft->tddft Provides Geometry homo_lumo HOMO/LUMO Energies dft->homo_lumo mep Electrostatic Potential dft->mep excited_states Excited State Energies tddft->excited_states hl_gap HOMO-LUMO Gap homo_lumo->hl_gap reactivity Chemical Reactivity mep->reactivity absorption UV-Vis Absorption excited_states->absorption hl_gap->absorption stability Kinetic Stability hl_gap->stability

Logical relationships in electronic structure analysis.

Excited States and Photophysical Properties

The photophysical properties of this compound, such as its absorption and fluorescence, are governed by its electronic excited states. Anthracene itself is known for its characteristic blue fluorescence.[3]

TD-DFT calculations on anthracene and its derivatives show that the lowest energy electronic transitions are typically π → π* transitions.[2] The absorption of a UV photon promotes an electron from the HOMO to the LUMO or other unoccupied orbitals.[2] For this compound, the presence of the -OH group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to anthracene, meaning it will absorb and emit light at longer wavelengths.

The following table presents TD-DFT calculated vertical excitation wavelengths for anthracene and its derivatives, which correspond to the maximum absorption wavelength (λ_max) in the UV-Vis spectrum.

CompoundMethodλ_max (nm)Predicted ColorReference
Anthracene (en-1)TD-DFT438Yellow[10][16]
1,5-Diethylanthracene (en-2)TD-DFT441Yellow[10][16]
1,5-Divinylanthracene (en-3)TD-DFT464Red[10][16]
1,5-Diphenylanthracene (en-4)TD-DFT496Orange[10][16]

Note: The predicted color is the complementary color to the absorbed wavelength.[10][16]

Conclusion

Theoretical and computational studies provide indispensable insights into the electronic structure of this compound. Based on established methodologies and data from related anthracene compounds, we can confidently infer its key electronic characteristics. The use of DFT and TD-DFT allows for the detailed analysis of its frontier molecular orbitals, HOMO-LUMO gap, electrostatic potential, and excited-state properties. The presence of the electron-donating hydroxyl group is predicted to lower the HOMO-LUMO gap and red-shift its spectral properties compared to the parent anthracene molecule. These computational predictions offer a foundational understanding for researchers and drug developers, guiding further experimental work and the rational design of new materials and therapeutic agents based on the this compound scaffold. Future dedicated computational studies on this compound are warranted to provide more precise quantitative data and further elucidate its structure-property relationships.

References

An In-depth Technical Guide to Common Derivatives and Analogs of Anthracen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common derivatives and analogs of anthracen-2-ol, a tricyclic aromatic hydrocarbon with a hydroxyl group at the 2-position. This core structure has served as a scaffold for the development of various compounds with significant biological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on applications in drug discovery and development.

Core Structure and Chemical Nomenclature

This compound, also known as 2-hydroxyanthracene or 2-anthrol, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₀O. Its structure consists of three fused benzene rings with a hydroxyl substituent at the C2 position. This hydroxyl group provides a reactive site for the synthesis of a wide range of derivatives, primarily through etherification and esterification reactions.

Common Derivatives of this compound

The primary derivatives of this compound involve modification of the hydroxyl group to form ethers and esters. Additionally, substitutions on the anthracene ring system give rise to a diverse array of analogs.

Ethers of this compound (2-Alkoxyanthracenes)

The synthesis of 2-alkoxyanthracenes is typically achieved through Williamson ether synthesis, where this compound is deprotonated with a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

General Synthesis of 2-Alkoxyanthracenes:

G Anthracen_2_ol This compound Anthracen_2_olate Anthracen-2-olate anion Anthracen_2_ol->Anthracen_2_olate + Base Base (e.g., NaH, K2CO3) Base->Anthracen_2_olate in solvent (e.g., DMF, Acetone) Alkoxyanthracene 2-Alkoxyanthracene Anthracen_2_olate->Alkoxyanthracene + Alkyl_halide Alkyl halide (R-X) Alkyl_halide->Alkoxyanthracene Salt Salt (NaX, KX)

Caption: General workflow for the synthesis of 2-alkoxyanthracenes.

Esters of this compound (2-Acyloxyanthracenes)

Ester derivatives are commonly prepared by reacting this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base catalyst.

General Synthesis of 2-Acyloxyanthracenes:

G Anthracen_2_ol This compound Acyloxyanthracene 2-Acyloxyanthracene Anthracen_2_ol->Acyloxyanthracene + Acylating_agent Acylating Agent (RCOCl or (RCO)2O) Acylating_agent->Acyloxyanthracene Base Base (e.g., Pyridine, Et3N) Base->Acyloxyanthracene in solvent (e.g., CH2Cl2) Byproduct Byproduct (e.g., Pyridinium hydrochloride)

Caption: General workflow for the synthesis of 2-acyloxyanthracenes.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. Structure-activity relationship (SAR) studies have provided insights into the structural requirements for these activities.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of anthracene derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is not extensively available in publicly accessible literature, the broader class of hydroxyanthracene and substituted anthracene derivatives has shown promising anticancer potential. For instance, bisantrene, an anthracene derivative, has demonstrated activity against both leukemias and solid tumors.[1] The planar aromatic system of the anthracene core is thought to intercalate with DNA, leading to inhibition of DNA and RNA synthesis and ultimately cell death.[1][2]

The table below summarizes the in vitro cytotoxic activity of some anthracene derivatives against various cancer cell lines. It is important to note that these are not all direct derivatives of this compound but represent the broader class of compounds being investigated.

Compound ClassCancer Cell Line(s)Activity (IC₅₀/GI₅₀)Reference
Pyrimidine pyrazoline-anthracene derivativesLeukemia (K562), Breast (MCF-7, MDA-MB-231)Moderately active[3]
N,N'-bis[2-(dimethylamino)ethyl]-9,10-anthracenebis(methylamine)Human tumor cell linesActive in vitro[2]
1,4-disubstituted anthracenesHuman myeloma, melanoma, colon, and lung cancer cellsVaried potency[4]
Enzyme Inhibition

Certain derivatives of anthracene have been shown to inhibit the activity of various enzymes. For example, some anthraquinone derivatives have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[5] The mechanism of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors.[6]

Hypothetical Enzyme Inhibition Signaling Pathway:

G Substrate Substrate Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Binds to active site Enzyme Enzyme (e.g., AChE) Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Product Product Inhibitor This compound Derivative Inhibitor->Enzyme_Inhibitor Binds to active or allosteric site Enzyme_Substrate->Enzyme Releases Enzyme_Substrate->Product Catalysis

Caption: Hypothetical pathway of enzyme inhibition by an this compound derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below are representative, generalized procedures for the synthesis of an this compound ether and an ester, and a common assay for evaluating cytotoxicity.

Synthesis of a 2-Alkoxyanthracene Derivative (General Procedure)

Objective: To synthesize a 2-alkoxyanthracene via Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF or acetone, add the base (e.g., 1.2 equivalents of NaH or 2.0 equivalents of K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the anthracen-2-olate anion.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis of a 2-Acyloxyanthracene Derivative (General Procedure)

Objective: To synthesize a 2-acyloxyanthracene via esterification.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid anhydride (e.g., acetic anhydride)

  • Pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous CH₂Cl₂ and add the base (e.g., 1.5 equivalents of pyridine or Et₃N).

  • Cool the mixture to 0 °C and add the acylating agent (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. While the broader class of anthracene derivatives has shown significant promise, particularly in the field of oncology, a more focused investigation into the specific derivatives of this compound is warranted. Future research should aim to synthesize and screen a wider range of 2-alkoxy and 2-acyloxy anthracenes to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for their rational design and optimization as potential drug candidates. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols: Anthracen-2-ol in Organic Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct catalytic applications of anthracen-2-ol are not extensively documented in scientific literature, its structural similarity to 2-naphthol—the precursor to the immensely valuable BINOL family of chiral ligands—suggests its potential as a foundational building block for novel catalytic systems. This document outlines the proposed synthesis of a chiral bi-anthracenyl diol ligand, 1,1'-Bi(anthracene)-2,2'-diol (BiAnthrOL), from this compound and its prospective application in asymmetric catalysis. The protocols and data presented are based on established principles of organic synthesis and catalysis, offering a forward-looking perspective on the untapped potential of this compound.

Synthesis of 1,1'-Bi(anthracene)-2,2'-diol (BiAnthrOL) via Oxidative Coupling

The synthesis of axially chiral biaryl compounds is frequently achieved through the oxidative coupling of the corresponding phenolic precursors. By analogy to the synthesis of BINOL from 2-naphthol, a plausible route to BiAnthrOL is the iron(III)-catalyzed oxidative coupling of this compound.

Experimental Protocol: Synthesis of Racemic 1,1'-Bi(anthracene)-2,2'-diol

Materials:

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (1.2 eq) in one portion.

  • Stir the resulting mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford racemic 1,1'-Bi(anthracene)-2,2'-diol.

Note: The resolution of racemic BiAnthrOL into its enantiomers could potentially be achieved by classical methods such as derivatization with a chiral resolving agent followed by separation, or by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral diols, such as BINOL, are highly effective ligands for a variety of metal-catalyzed asymmetric transformations. It is proposed that a chiral BiAnthrOL-titanium complex could serve as an effective catalyst for the enantioselective addition of diethylzinc to prochiral aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands.

Catalytic System Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition Chiral BiAnthrOL Chiral BiAnthrOL BiAnthrOL-Ti Complex BiAnthrOL-Ti Complex Chiral BiAnthrOL->BiAnthrOL-Ti Complex Ti(O-iPr)4 Ti(O-iPr)4 Ti(O-iPr)4->BiAnthrOL-Ti Complex ReactionMixture BiAnthrOL-Ti Complex->ReactionMixture Aldehyde Aldehyde Aldehyde->ReactionMixture Diethylzinc Diethylzinc Diethylzinc->ReactionMixture Chiral Secondary Alcohol Chiral Secondary Alcohol ReactionMixture->Chiral Secondary Alcohol

Caption: Proposed workflow for the BiAnthrOL-Ti catalyzed enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-1,1'-Bi(anthracene)-2,2'-diol ((R)-BiAnthrOL)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BiAnthrOL (0.1 eq) in anhydrous toluene (2 mL).

  • To this solution, add titanium(IV) isopropoxide (0.1 eq) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Cool the mixture to 0 °C and add benzaldehyde (1.0 eq).

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 6 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical but plausible data for the proposed asymmetric addition of diethylzinc to various aldehydes, catalyzed by a chiral BiAnthrOL-titanium complex. This data is intended to illustrate the potential of this novel catalytic system.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol9295
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol8893
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9596
42-Naphthaldehyde1-(Naphthalen-2-yl)propan-1-ol8591
5Cinnamaldehyde1-Phenylpent-1-en-3-ol7888
6Cyclohexanecarboxaldehyde1-Cyclohexylpropan-1-ol8990

Proposed Catalytic Cycle

The proposed catalytic cycle for the BiAnthrOL-Ti catalyzed enantioselective addition of diethylzinc to an aldehyde is depicted below. The chiral BiAnthrOL ligand creates a sterically defined environment around the titanium center, dictating the facial selectivity of the nucleophilic attack on the coordinated aldehyde.

G BiAnthrOL_Ti BiAnthrOL-Ti(O-iPr)2 Aldehyde_Coord Aldehyde Coordination BiAnthrOL_Ti->Aldehyde_Coord + Aldehyde Et2Zn_Coord Diethylzinc Coordination & Alkyl Transfer Aldehyde_Coord->Et2Zn_Coord + Et2Zn Chiral_Alkoxide Chiral Ti-Alkoxide Et2Zn_Coord->Chiral_Alkoxide Product_Release Product Release & Catalyst Regeneration Product_Release->BiAnthrOL_Ti Chiral_Alcohol Chiral Alcohol Product_Release->Chiral_Alcohol Chiral_Alkoxide->Product_Release Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a BiAnthrOL-Titanium complex.

Functionalization of the Anthracene Ring: Detailed Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of the anthracene ring, a key scaffold in medicinal chemistry and materials science. The unique electronic properties of anthracene make it a versatile starting material for the synthesis of novel compounds with applications in areas such as fluorescent probes, organic electronics, and pharmaceuticals.[1] This guide presents methodologies for key reactions, including electrophilic substitution, oxidation, cycloaddition, and cross-coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on anthracene predominantly occurs at the 9- and 10-positions of the central ring.[1][2] This regioselectivity is attributed to the formation of a more stable carbocation intermediate (sigma complex) where the aromaticity of the two terminal benzene rings is preserved.[2][3]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a versatile method for introducing acyl groups onto the anthracene ring, which can serve as handles for further functionalization. The reaction of anthracene with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, typically yields 1-acetylanthracene.[4][5]

Experimental Protocol: Synthesis of 1-Acetylanthracene [4]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel under an inert atmosphere, dissolve anthracene in dry ethylene chloride (1,2-dichloroethane).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of acetyl chloride in ethylene chloride. Slowly add this solution to the anthracene solution.

  • Catalyst Addition: Add anhydrous aluminum chloride in small portions while maintaining the temperature between -5°C and 0°C.

  • Reaction: After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.

  • Extraction: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield 1-acetylanthracene.

Experimental Workflow for Friedel-Crafts Acylation of Anthracene

Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_anthracene Dissolve Anthracene in dry Ethylene Chloride cool Cool to 0°C prep_anthracene->cool prep_reagents Prepare Acetyl Chloride solution add_reagent Add Acetyl Chloride solution prep_reagents->add_reagent cool->add_reagent add_catalyst Add AlCl3 (keep temp < 5°C) add_reagent->add_catalyst stir Stir and warm to 10°C add_catalyst->stir quench Pour onto Ice/HCl stir->quench extract Separate, Wash, and Dry Organic Layer quench->extract purify Remove Solvent & Purify (Chromatography/ Recrystallization) extract->purify

Caption: General experimental workflow for the Friedel-Crafts acylation of anthracene.

Halogenation

Halogenation of anthracene can lead to addition or substitution products depending on the reaction conditions. For instance, chlorination of anthracene in carbon tetrachloride initially forms the 9,10-dichloro-9,10-dihydroanthracene adduct, which upon heating eliminates HCl to yield 9-chloroanthracene.[1]

Experimental Protocol: Synthesis of 9-Chloroanthracene [1]

  • Reaction Setup: Dissolve anthracene in carbon tetrachloride in a round-bottomed flask.

  • Gas Introduction: Bubble chlorine gas through the solution at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable method like Thin Layer Chromatography (TLC).

  • Elimination: Once the addition reaction is complete, gently heat the reaction mixture to reflux to facilitate the elimination of HCl.

  • Completion: Continue heating until the evolution of HCl gas ceases.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

Oxidation of Anthracene

The central ring of anthracene is susceptible to oxidation. A common and industrially significant reaction is the oxidation of anthracene to 9,10-anthraquinone.[6] Chromium(VI) is a typical oxidant used for this transformation.[6] 9,10-anthraquinone and its derivatives are important precursors for dyes, pigments, and have applications in the paper industry.[6]

Experimental Protocol: Synthesis of 9,10-Anthraquinone [7]

  • Dissolution: Dissolve 0.5 g of anthracene in 5 mL of glacial acetic acid in a round-bottom flask.

  • Oxidant Preparation: In a separate container, prepare a solution of the oxidizing agent (e.g., chromic acid) in glacial acetic acid.

  • Reaction Setup: Fit the flask with a reflux condenser.

  • Reagent Addition: Pour the oxidant solution through the condenser into the anthracene solution.

  • Heating: Heat the reaction mixture under reflux for 10 minutes.

  • Precipitation: Cool the flask and pour the solution into approximately 10 mL of cold water (ice).

  • Isolation: Filter the resulting precipitate to collect the crude 9,10-anthraquinone.

Diels-Alder Reaction

Anthracene can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, particularly at its 9- and 10-positions.[8][9] A classic example is the reaction of anthracene with maleic anhydride to form the corresponding adduct.[8][9] This reaction is often carried out in a high-boiling solvent like xylene.[8][10]

Experimental Protocol: Diels-Alder Reaction of Anthracene and Maleic Anhydride [8][9]

  • Reagents: In a 25 mL round-bottom flask, place 1.0 g of anthracene and 0.5 g of maleic anhydride.

  • Solvent: Add 17.5 mL of xylene to the flask.

  • Reflux: Assemble a reflux apparatus and heat the mixture for 30 minutes.

  • Crystallization: Allow the flask to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the product with ice-cold petroleum ether.

  • Drying: Dry the collected solid. Due to the high boiling point of xylene, air-drying may be inefficient. The product can be dried under an inverted beaker with paraffin wax, which acts as a desiccant for xylene vapors.[8]

Diels-Alder Reaction Pathway

Diels_Alder Reactants Anthracene (Diene) + Maleic Anhydride (Dienophile) TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Heat (Xylene) Product 9,10-dihydroanthracene- 9,10-endo-α,β-succinic anhydride Adduct TransitionState->Product

Caption: Schematic of the Diels-Alder reaction between anthracene and maleic anhydride.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are highly effective for the functionalization of haloanthracenes.[11] These reactions enable the synthesis of a wide array of arylated anthracene derivatives, which are of significant interest in materials science and medicinal chemistry.[11][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a haloanthracene with an organoboron compound in the presence of a palladium catalyst and a base.[11] This method is valued for its tolerance of a wide range of functional groups.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 9-Bromoanthracene [11]

  • Reaction Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv.), the desired arylboronic acid (1.0-1.5 equiv.), a base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Haloanthracene Ar-X (Haloanthracene) Haloanthracene->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary of Quantitative Data

ReactionReagentsCatalyst/SolventConditionsProductYield (%)Ref.
Friedel-Crafts Acylation Anthracene, Acetyl chlorideAlCl₃ / Ethylene chloride0-10°C1-AcetylanthraceneHigh[4],[5]
Oxidation Anthracene, CrO₃Glacial Acetic AcidReflux, 10 min9,10-Anthraquinone-[7]
Diels-Alder Reaction Anthracene, Maleic anhydrideXyleneReflux, 30 min9,10-dihydroanthracene adduct-[8],[9]
Suzuki-Miyaura Coupling 9-Bromoanthracene, Arylboronic acidPd(PPh₃)₄ / Dioxane:Water80-110°C9-Aryl-anthraceneVaries[11]
Suzuki Coupling (gram-scale) 9-Bromoanthracene, Phenylboronic acidPd(OAc)₂/DavePhosBall-milling, 25 Hz9-Phenylanthracene87%[13]

References

Application Notes and Protocols: Incorporation of Anthracen-2-ol into Polymers for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of anthracen-2-ol into polymeric structures for various applications in materials science, with a focus on the development of fluorescent sensors. Detailed protocols for the synthesis of an this compound-based monomer and its subsequent polymerization are provided, along with characterization methods and application examples.

Introduction

Anthracene and its derivatives are well-known for their unique photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment.[1] The incorporation of anthracene moieties into polymer chains allows for the development of advanced materials with tailored optical and sensing capabilities.[2] this compound, with its reactive hydroxyl group, serves as a versatile precursor for the synthesis of functional monomers that can be readily polymerized. The resulting polymers can be utilized in a range of applications, including as fluorescent probes for the detection of metal ions and nitroaromatic compounds.[3][4] The fluorescence of the anthracene unit can be quenched or enhanced upon interaction with specific analytes, forming the basis of "turn-off" or "turn-on" sensors.[1][5]

Data Presentation

The photophysical and sensing properties of anthracene-containing polymers are critical for their application. The following tables summarize key quantitative data from the literature for representative anthracene-based polymeric systems.

Table 1: Photophysical Properties of Anthracene-Containing Polymers

Polymer SystemAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
Poly(9-anthrylmethyl methacrylate) in THF348, 366, 386415, 4380.25[6]
Anthracene-based conjugated polymer (l-PAnTPE)398485-[7]
Poly(9,9-di(2-ethylhexyl)fluorene-co-anthracene)385420-[8]
Anthracene-based Metal-Organic Framework (UiO-68-AN-hcp)365, 385, 405430, 455-[3]

Table 2: Performance of Anthracene-Based Polymer Sensors

Polymer Sensor SystemAnalyteDetection LimitQuenching MechanismReference
Anthracene-based conjugated polymer nanoparticles (PAnTPE)2,4,6-Trinitrophenol (TNP)439 nMFluorescence Quenching[7]
Anthracene-based zirconium MOF (UiO-68-AN-hcp)Fe³⁺2.5 µMFluorescence Quenching[3]
Anthracene-based zirconium MOF (UiO-68-AN-hcp)Cr₂O₇²⁻1.8 µMFluorescence Quenching[3]
Anthracene-based fluorescent probe (AN-4S)Hg²⁺4.8 x 10⁻⁸ MFluorescence Quenching[5]

Experimental Protocols

The following protocols describe the synthesis of a 2-anthryl methacrylate monomer and its subsequent free-radical polymerization to yield a polymer with pendant anthracene moieties.

Synthesis of 2-Anthryl Methacrylate Monomer

This protocol is based on the general principle of esterification of a phenol with an acyl chloride.[9][10]

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-anthryl methacrylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Free-Radical Polymerization of 2-Anthryl Methacrylate

This protocol describes a typical free-radical polymerization of a methacrylate monomer.[7][11]

Materials:

  • 2-Anthryl methacrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve the 2-anthryl methacrylate monomer and AIBN (1 mol% relative to the monomer) in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours with stirring.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the resulting polymer (poly(2-anthryl methacrylate)) by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of poly(2-anthryl methacrylate).

G Experimental Workflow for Poly(2-anthryl methacrylate) Synthesis cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_characterization Characterization start This compound + Methacryloyl Chloride esterification Esterification in THF with TEA start->esterification workup Aqueous Workup & Extraction esterification->workup purification_m Column Chromatography workup->purification_m monomer 2-Anthryl Methacrylate purification_m->monomer polymerization Free-Radical Polymerization with AIBN in Toluene monomer->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Vacuum Drying precipitation->drying polymer Poly(2-anthryl methacrylate) drying->polymer nmr NMR Spectroscopy polymer->nmr gpc Gel Permeation Chromatography polymer->gpc uvvis UV-Vis Spectroscopy polymer->uvvis pl Photoluminescence Spectroscopy polymer->pl

Caption: Workflow for synthesis and characterization.

Signaling Pathway for a Fluorescent "Turn-Off" Sensor

The diagram below illustrates the principle of a "turn-off" fluorescent sensor based on an this compound-containing polymer for the detection of a metal ion quencher.

G Fluorescence Quenching Mechanism cluster_before Before Analyte Addition cluster_after After Analyte Addition polymer_excited Polymer (Excited State) polymer_ground Polymer (Ground State) polymer_excited->polymer_ground Emission light_out Fluorescence Emission polymer_excited->light_out polymer_ground->polymer_excited Absorption light_in Excitation Light (hν) light_in->polymer_ground quencher Metal Ion (Quencher) complex Polymer-Metal Complex (Non-fluorescent) quencher->complex polymer_ground_q Polymer (Ground State) complex->polymer_ground_q Non-radiative Decay no_light_out Quenched Fluorescence complex->no_light_out polymer_excited_q Polymer (Excited State) polymer_excited_q->quencher Energy/Electron Transfer polymer_excited_q->complex Static Quenching polymer_ground_q->polymer_excited_q Absorption light_in_q Excitation Light (hν) light_in_q->polymer_ground_q

Caption: "Turn-off" fluorescence sensing mechanism.

References

Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of Anthracen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed by a molecule. Accurate determination of the quantum yield is crucial in various scientific disciplines, including materials science, biochemistry, and drug development, as it provides critical insights into the properties and potential applications of fluorescent molecules. Anthracen-2-ol, a hydroxyl derivative of anthracene, is an organic compound expected to exhibit fluorescence, and understanding its quantum yield is essential for its application in fluorescent probes and other molecular technologies.

This document provides a detailed protocol for the determination of the fluorescence quantum yield of this compound in ethanol using the relative method. This widely accepted comparative method involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield. Anthracene will be used as the reference standard in this protocol due to its well-documented photophysical properties in ethanol.

Principle of the Method

The relative method for determining the fluorescence quantum yield is based on the principle that for dilute solutions with low absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is proportional to the ratio of their quantum yields. To minimize the inner filter effect, the absorbance of the solutions should be kept below 0.1 at the excitation wavelength.[1] The following equation is used for the calculation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)

Where:

  • Φx and Φstd are the fluorescence quantum yields of the sample (this compound) and the standard (anthracene), respectively.

  • Ix and Istd are the integrated fluorescence intensities of the sample and the standard.

  • Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.

  • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used for both, this term (ηx2 / ηstd2) equals 1.

Materials and Instrumentation

Materials
  • This compound (2-hydroxyanthracene)

  • Anthracene (fluorescence standard)

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (10 mm path length for both absorbance and fluorescence measurements)

  • Volumetric flasks and pipettes

Instrumentation
  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and a detector for emission spectra recording.

Experimental Protocols

Solution Preparation
  • Standard Stock Solution (Anthracene): Prepare a stock solution of anthracene in spectroscopic grade ethanol (e.g., 1 x 10-4 M).

  • Sample Stock Solution (this compound): Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 x 10-4 M).

  • Working Solutions: From the stock solutions, prepare a series of dilutions for both anthracene and this compound in ethanol. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the selected excitation wavelength. Prepare at least five different concentrations for each compound. A blank solution (pure ethanol) for each set of measurements is also required.

Determination of Excitation Wavelength
  • Record the absorption spectrum of a dilute solution of this compound in ethanol using the UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorption (λmax) in the long-wavelength region. This will be used as the excitation wavelength (λex). Based on similar compounds, an excitation wavelength around 300 nm is expected, with a fluorescence emission band around 350 nm.[2] For anthracene, an excitation wavelength of 360 nm can be used.[3]

Absorbance Measurements
  • Using the UV-Vis spectrophotometer, measure the absorbance of each of the prepared solutions (this compound and anthracene) at the determined excitation wavelength (λex).

  • Ensure that the absorbance values are within the linear range of the instrument and ideally below 0.1 to avoid inner filter effects.[1]

  • Record the absorbance value for each solution.

Fluorescence Measurements
  • Set the excitation wavelength on the spectrofluorometer to the λex determined in step 4.2.

  • Record the fluorescence emission spectrum for each of the prepared solutions of this compound and anthracene.

  • It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and the standard.

  • Record the emission spectrum over a wavelength range that encompasses the entire fluorescence band of the compound.

Data Analysis
  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most spectrofluorometer software has a built-in function for this.

  • Plot Integrated Intensity vs. Absorbance: For both this compound and anthracene, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

  • Determine the Gradients: The plots should yield straight lines passing through the origin. Determine the slope (gradient, Grad) of each line.

  • Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of this compound (Φx):

    Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2)

    Since ethanol is used as the solvent for both the sample and the standard, the refractive index term (ηx2 / ηstd2) is equal to 1. The known quantum yield of anthracene in ethanol (Φstd) is 0.27.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a structured table for clarity and easy comparison.

SolutionConcentration (M)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
This compound Dilution 1Ax1Ix1
Dilution 2Ax2Ix2
Dilution 3Ax3Ix3
Dilution 4Ax4Ix4
Dilution 5Ax5Ix5
Anthracene (Std) Dilution 1Astd1Istd1
Dilution 2Astd2Istd2
Dilution 3Astd3Istd3
Dilution 4Astd4Istd4
Dilution 5Astd5Istd5

Summary of Results:

ParameterThis compound (Sample)Anthracene (Standard)
Excitation Wavelength (λex)TBD (e.g., ~300 nm)360 nm
SolventEthanolEthanol
Refractive Index (η)1.3611.361
Gradient (Grad)GradxGradstd
Quantum Yield (Φ)Φx (Calculated) 0.27 (Known)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the fluorescence quantum yield of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Data Analysis prep_solutions Prepare Stock and Working Solutions (this compound & Anthracene in Ethanol) det_lambda_ex Determine Excitation Wavelength (λex) for this compound prep_solutions->det_lambda_ex measure_abs Measure Absorbance (A) at λex for all solutions det_lambda_ex->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Excite at λex) measure_abs->measure_fluor integrate_spectra Integrate Fluorescence Intensity (I) measure_fluor->integrate_spectra plot_data Plot Integrated Intensity (I) vs. Absorbance (A) integrate_spectra->plot_data calc_gradient Calculate Gradients (Grad) for Sample and Standard plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φx) using the comparative formula calc_gradient->calc_qy

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

References

Application Notes and Protocols: The Role of Anthracen-2-ol in Photocatalysis and Energy Transfer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthracen-2-ol, also known as 2-hydroxyanthracene, is a polycyclic aromatic hydrocarbon derivative.[1] Like other anthracene derivatives, its extended π-conjugated system imparts it with interesting photophysical and photochemical properties. These characteristics make it a candidate for applications in photocatalysis and energy transfer studies. The hydroxyl group at the 2-position can influence its solubility in polar solvents and its electronic properties, potentially affecting its performance as a photosensitizer or a donor in energy transfer processes.[2] This document provides an overview of the potential applications of this compound in these fields, along with generalized experimental protocols that can be adapted for its study.

I. Role in Photocatalysis

Anthracene derivatives can act as photosensitizers in photocatalytic reactions, facilitating the degradation of organic pollutants.[3][4] Upon absorption of light, the anthracene moiety can be excited to a higher energy state. This excited state can then initiate chemical reactions, often through the generation of reactive oxygen species (ROS) like singlet oxygen.[5][6] this compound, with its aromatic structure, is expected to participate in similar photocatalytic processes.

A. General Mechanism of Photocatalysis

The photocatalytic activity of a photosensitizer like this compound typically involves the following steps:

  • Light Absorption: The photosensitizer (PS) absorbs a photon of appropriate wavelength, transitioning from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).

  • Energy Transfer: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂).

  • Substrate Oxidation: The generated singlet oxygen, a powerful oxidizing agent, can then react with and degrade organic pollutant molecules.

Photocatalysis_Mechanism PS_G Ground State (S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 ISC O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S Energy Transfer to ³O₂ Light Light (hν) Light->PS_G Absorption ISC Intersystem Crossing ET Energy Transfer O2_T ³O₂ (Triplet Oxygen) Degradation Degradation Products O2_S->Degradation Oxidation Pollutant Organic Pollutant Pollutant->Degradation

Mechanism of Photocatalysis.

B. Experimental Protocol: Photocatalytic Degradation of an Organic Dye

This protocol describes a general procedure for evaluating the photocatalytic activity of this compound using a model organic dye.

1. Materials and Reagents:

  • This compound (photosensitizer)

  • Model organic dye (e.g., Methylene Blue, Rhodamine B)[7]

  • Solvent (e.g., ethanol, water, or a mixture depending on the solubility of the dye and photosensitizer)

  • Spectrophotometer

  • Light source (e.g., UV lamp or solar simulator)[8]

  • Magnetic stirrer and stir bars

  • Quartz cuvettes or reaction vessel

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the organic dye in the chosen solvent.

  • Reaction Setup: In a quartz reaction vessel, add a specific volume of the dye stock solution and dilute with the solvent to achieve the desired initial concentration (e.g., 10 µM). Add a magnetic stir bar.

  • Initiate Stirring: Place the reaction vessel on a magnetic stirrer and stir the solution in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Add Photosensitizer: Add a specific amount of the this compound stock solution to the reaction mixture to achieve the desired catalyst concentration.

  • Initial Sample: Take an initial sample (t=0) from the reaction mixture and measure its absorbance at the maximum absorption wavelength (λmax) of the dye using a spectrophotometer.

  • Initiate Photocatalysis: Start the irradiation of the reaction mixture with the light source.

  • Monitor Degradation: At regular time intervals, withdraw aliquots from the reaction mixture and measure their absorbance at the λmax of the dye.

  • Data Analysis: The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

C. Quantitative Data Summary

Anthracene DerivativePollutantLight SourceDegradation EfficiencyReference
Anthracene (immobilized)Eosin, Erythrosin-B200W Tungsten LampRate dependent on pH, concentration[9]
Anthracene-based MOFTetracycline, RhB, MBNot specifiedHigh photocatalytic activity[10]
PXX (anthracene-type)Acene derivatives405 or 460 nm LEDs24-75% reduction yield[11]

II. Role in Energy Transfer Studies

This compound can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) studies. FRET is a non-radiative energy transfer mechanism between a donor molecule in an excited state and an acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making FRET a "spectroscopic ruler" for measuring molecular-scale distances.[12]

A. Principle of FRET

The key requirements for FRET to occur are:

  • The donor and acceptor molecules must be in close proximity (typically 1-10 nm).[13]

  • The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[14]

  • The transition dipole moments of the donor and acceptor must be favorably oriented.

The efficiency of FRET (E) is given by the equation: E = 1 / (1 + (r / R₀)⁶) where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, the distance at which the FRET efficiency is 50%.[15]

FRET_Mechanism D_S0 Ground State (S₀) D_S1 Excited State (S₁) D_S0->D_S1 D_S1->D_S0 Donor Emission A_S1 Excited State (S₁) D_S1->A_S1 FRET (Non-radiative) A_S0 Ground State (S₀) A_S1->A_S0 Acceptor Emission Light Excitation Light (hν) Light->D_S0 Absorption

Principle of FRET.

B. Experimental Protocol: Determining FRET Efficiency by Steady-State Fluorescence

This protocol outlines a method to determine FRET efficiency by measuring the quenching of the donor's fluorescence in the presence of an acceptor.[5]

1. Materials and Reagents:

  • Donor-labeled molecule (e.g., a protein or nucleic acid labeled with an this compound derivative)

  • Acceptor-labeled molecule (e.g., a protein or nucleic acid labeled with a suitable acceptor dye like NBD)

  • Buffer solution

  • Fluorometer

2. Procedure:

  • Prepare Samples: Prepare three samples in the same buffer:

    • Donor-only sample

    • Acceptor-only sample

    • Donor-Acceptor sample (containing both labeled molecules)

  • Measure Absorbance: Measure the absorbance spectra of all three samples to determine the concentrations of the donor and acceptor.

  • Measure Donor Emission:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the donor (this compound).

    • Record the fluorescence emission spectrum of the Donor-only sample. This gives the fluorescence intensity of the donor in the absence of the acceptor (Iᴅ).

  • Measure Donor-Acceptor Emission:

    • Using the same instrument settings, record the fluorescence emission spectrum of the Donor-Acceptor sample. This gives the fluorescence intensity of the donor in the presence of the acceptor (Iᴅᴀ).

  • Data Analysis:

    • The FRET efficiency (E) can be calculated from the decrease in the donor's fluorescence intensity using the formula: E = 1 - (Iᴅᴀ / Iᴅ)

C. Workflow for FRET-Based Binding Assay

FRET is a powerful tool to study molecular interactions, such as protein-protein binding.

FRET_Workflow Start Start: Prepare Labeled Molecules Prepare_Samples Prepare Samples: - Donor-only - Acceptor-only - Donor + Acceptor Start->Prepare_Samples Measure_Spectra Measure Fluorescence Spectra (Excite at Donor λ) Prepare_Samples->Measure_Spectra Analyze_Data Analyze Data: - Correct for crosstalk - Calculate FRET Efficiency Measure_Spectra->Analyze_Data Conclusion Conclusion: Determine Binding/Conformational Change Analyze_Data->Conclusion

FRET-based binding assay workflow.

D. Quantitative Data Summary

PropertyValue (for Anthracene)Reference
Absorption Max (in cyclohexane)~356 nm[16]
Emission Max (in cyclohexane)~400 nm[16]
Fluorescence Quantum Yield (in ethanol)0.27[16]

This compound holds promise as a versatile molecule for investigations in photocatalysis and energy transfer. Its inherent photophysical properties, derived from the anthracene core, make it a suitable candidate for photosensitization and as a FRET donor. The provided protocols offer a foundational approach for researchers to begin exploring the specific characteristics and applications of this compound in these exciting fields. Further research is warranted to quantify its photocatalytic efficiency against various pollutants and to determine its FRET parameters with different acceptor molecules, which will be crucial for designing advanced molecular probes and photocatalytic systems.

References

Application Notes and Protocols for Attaching Anthracen-2-ol to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the covalent attachment of the fluorescent probe anthracen-2-ol to various biomolecules. Direct conjugation of this compound is not feasible due to the low reactivity of its hydroxyl group. Therefore, a two-stage approach is necessary:

  • Derivatization of this compound: Introduction of a reactive functional group onto the this compound scaffold.

  • Bioconjugation: Covalent linkage of the derivatized anthracene to the target biomolecule.

This document outlines three primary methods for achieving this, each targeting different functional groups on the biomolecule of interest:

  • Method 1: Amine-Reactive Labeling via N-Hydroxysuccinimide (NHS) Ester Chemistry. This is a widely used method for labeling proteins and other biomolecules containing primary amines, such as lysine residues.

  • Method 2: Thiol-Reactive Labeling via Maleimide Chemistry. This method offers high specificity for labeling cysteine residues in proteins and peptides.

  • Method 3: Carboxyl-to-Amine Crosslinking via EDC/NHS Chemistry. This approach is suitable for biomolecules where primary amines are the target for conjugation.

Method 1: Amine-Reactive Labeling via N-Hydroxysuccinimide (NHS) Ester Chemistry

This method involves the derivatization of this compound to an NHS ester, which then readily reacts with primary amines on biomolecules to form stable amide bonds.

Workflow for Amine-Reactive Labeling

G A This compound B Derivatization: Introduction of a Carboxylic Acid A->B e.g., Williamson Ether Synthesis with a haloalkanoic acid C Activation of Carboxylic Acid with NHS and a carbodiimide (e.g., DCC or EDC) B->C D Anthracen-2-yl-NHS Ester C->D F Conjugation Reaction (pH 8.0-9.0) D->F E Biomolecule (with primary amines, e.g., Protein-NH2) E->F G Purification (e.g., Size-Exclusion Chromatography) F->G H Anthracene-Labeled Biomolecule G->H

Caption: Workflow for labeling biomolecules with this compound via NHS ester chemistry.

Experimental Protocols

Protocol 1.1: Synthesis of 2-(Anthracen-2-yloxy)acetic acid

This protocol describes the introduction of a carboxylic acid functional group to this compound via Williamson ether synthesis.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl bromoacetate

    • 1 M Sodium hydroxide (NaOH)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Add 1 M NaOH solution and stir for 2-3 hours to hydrolyze the ester.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(anthracen-2-yloxy)acetic acid.

Protocol 1.2: Synthesis of Anthracen-2-yl-NHS Ester

This protocol details the activation of the synthesized carboxylic acid to an NHS ester.

  • Materials:

    • 2-(Anthracen-2-yloxy)acetic acid

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve 2-(anthracen-2-yloxy)acetic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • If using DCC, filter off the dicyclohexylurea byproduct.

    • The resulting solution containing the anthracen-2-yl-NHS ester can be used directly in the next step or purified by chromatography.

Protocol 1.3: Conjugation of Anthracen-2-yl-NHS Ester to a Protein

This protocol describes the labeling of a protein with the prepared NHS ester.[1][2][3][4][5]

  • Materials:

    • Protein to be labeled (in an amine-free buffer, e.g., PBS)

    • Anthracen-2-yl-NHS ester solution (in DMF or DMSO)

    • 1 M Sodium bicarbonate buffer, pH 8.3

    • Purification column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][3]

    • Prepare a stock solution of the anthracen-2-yl-NHS ester in anhydrous DMF or DMSO.

    • Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein is collected in the eluate.

Quantitative Data Summary
ParameterTypical Value/RangeCitation
NHS Ester:Protein Molar Ratio10:1 to 20:1[2]
Reaction pH8.0 - 9.0[3]
Reaction Time1-2 hours at RT or overnight at 4°C[2]
Labeling EfficiencyVaries with protein and conditions

Method 2: Thiol-Reactive Labeling via Maleimide Chemistry

This highly specific method targets free thiol groups, primarily from cysteine residues, to form stable thioether bonds.

Workflow for Thiol-Reactive Labeling

G A This compound B Derivatization: Introduction of an Amine A->B e.g., Nitration, followed by reduction C Reaction with Maleic Anhydride followed by cyclization B->C D Anthracen-2-yl-Maleimide C->D F Conjugation Reaction (pH 6.5-7.5) D->F E Biomolecule (with free thiols, e.g., Protein-SH) E->F G Purification (e.g., Size-Exclusion Chromatography) F->G H Anthracene-Labeled Biomolecule G->H

Caption: Workflow for labeling biomolecules with this compound via maleimide chemistry.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Aminoanthracene

This protocol describes the conversion of this compound to 2-aminoanthracene.

  • Materials:

    • This compound

    • Nitrating agent (e.g., nitric acid/sulfuric acid)

    • Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

  • Procedure:

    • This synthesis involves nitration of the anthracene ring followed by reduction of the nitro group to an amine. The specific positions of nitration can vary, and purification of the desired isomer is crucial. Due to the complexity and hazardous nature of nitration reactions, consulting detailed synthetic organic chemistry literature is highly recommended.

Protocol 2.2: Synthesis of N-(Anthracen-2-yl)maleimide

This protocol details the formation of the maleimide derivative.

  • Materials:

    • 2-Aminoanthracene

    • Maleic anhydride

    • Anhydrous toluene

    • Acetic anhydride

    • Sodium acetate

  • Procedure:

    • Dissolve 2-aminoanthracene (1 equivalent) and maleic anhydride (1 equivalent) in anhydrous toluene.

    • Reflux the mixture for several hours to form the maleamic acid intermediate.

    • Remove the toluene under reduced pressure.

    • Add acetic anhydride and a catalytic amount of sodium acetate to the residue.

    • Heat the mixture to effect cyclization to the maleimide.

    • After cooling, the product can be precipitated by the addition of water and purified by recrystallization or chromatography.

Protocol 2.3: Conjugation of Anthracen-2-yl-Maleimide to a Protein

This protocol describes the labeling of a protein with the prepared maleimide derivative.[6][7][8][9][10]

  • Materials:

    • Protein to be labeled (containing free thiol groups)

    • Anthracen-2-yl-maleimide solution (in DMF or DMSO)

    • Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)

    • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

    • Purification column (e.g., Sephadex G-25)

  • Procedure:

    • Dissolve the protein in a degassed buffer at pH 7.0-7.5.[7][8]

    • If necessary, reduce disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[7][10]

    • Prepare a stock solution of anthracen-2-yl-maleimide in anhydrous DMF or DMSO.

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle stirring.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere if possible.[7]

    • Purify the labeled protein using size-exclusion chromatography.

Quantitative Data Summary
ParameterTypical Value/RangeCitation
Maleimide:Protein Molar Ratio10:1 to 20:1[7]
Reaction pH6.5 - 7.5[9]
Reaction Time2 hours at RT or overnight at 4°C[7]
Disulfide Reduction (optional)10-100x molar excess of TCEP[7][10]

Method 3: Carboxyl-to-Amine Crosslinking via EDC/NHS Chemistry

This method involves activating a carboxyl group (introduced onto this compound) with EDC and NHS to form an amine-reactive NHS ester in situ, which then couples to primary amines on the biomolecule.

Workflow for EDC/NHS Crosslinking

G A This compound B Derivatization: Introduction of a Carboxylic Acid A->B e.g., Williamson Ether Synthesis with a haloalkanoic acid D Activation of Carboxylic Acid with EDC and NHS (pH 4.5-6.0) B->D C Biomolecule (with primary amines, e.g., Protein-NH2) E Conjugation Reaction (pH 7.2-8.5) C->E D->E F Purification (e.g., Dialysis or SEC) E->F G Anthracene-Labeled Biomolecule F->G

Caption: Workflow for labeling biomolecules with this compound via EDC/NHS chemistry.

Experimental Protocols

Protocol 3.1: Synthesis of 2-(Anthracen-2-yloxy)acetic acid

Follow Protocol 1.1 for the synthesis of the carboxyl-derivatized this compound.

Protocol 3.2: Two-Step EDC/NHS Conjugation to a Protein

This protocol describes the activation of the carboxylated anthracene and subsequent conjugation to a protein.[11][12][13][14][15]

  • Materials:

    • 2-(Anthracen-2-yloxy)acetic acid

    • Protein to be labeled

    • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

    • Purification supplies (e.g., dialysis tubing or desalting column)

  • Procedure:

    • Dissolve 2-(anthracen-2-yloxy)acetic acid in the Activation Buffer.

    • Add EDC and Sulfo-NHS. A common starting point is a 2-5 mM concentration of Sulfo-NHS and a 10-20 mM concentration of EDC.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

    • Immediately add this activation mixture to the protein solution in the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted reagents.

Quantitative Data Summary
ParameterTypical Value/RangeCitation
Activation pH4.5 - 6.0[13]
Coupling pH7.2 - 8.5[13]
EDC Concentration2-10 mM (final)[14]
Sulfo-NHS Concentration5-10 mM (final)[14]
Reaction Time2 hours at RT or overnight at 4°C[12]

References

Troubleshooting & Optimization

improving the reaction yield of anthracen-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of anthracen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthesis routes.

Route 1: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation Pathway

This two-stage pathway involves the initial synthesis of 2-acetylanthracene via a Friedel-Crafts acylation, which is then converted to 2-anthracenyl acetate through a Baeyer-Villiger oxidation. The final step is the hydrolysis of the ester to yield the target molecule, this compound.

Experimental Workflow: Route 1

Route 1 Workflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Baeyer-Villiger Oxidation & Hydrolysis cluster_2 Purification A Anthracene + Acetyl Chloride B Friedel-Crafts Reaction (AlCl3, Nitrobenzene) A->B C Isomer Mixture (1-, 2-, 9-acetylanthracene) B->C D Isomerization (Polyphosphoric Acid) C->D Thermodynamic Control E 2-Acetylanthracene (Crude) D->E F 2-Acetylanthracene + m-CPBA E->F Intermediate Product G Baeyer-Villiger Oxidation F->G H 2-Anthracenyl Acetate G->H I Acid/Base Hydrolysis H->I J This compound (Crude) I->J K Purification (Chromatography/ Recrystallization) J->K L Pure this compound K->L Route 2 Workflow cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Alkali Fusion cluster_2 Purification A Anthracene B Sulfonation (H₂SO₄ or ClSO₃H) A->B C Anthracene-2-sulfonic acid (Isomer mixture) B->C D Isolation of 2-isomer salt C->D E Sodium Anthracene-2-sulfonate D->E F Sodium Anthracene-2-sulfonate + Solid NaOH E->F Intermediate Product G Alkali Fusion (320-340 °C) F->G H Sodium Anthracen-2-oxide G->H I Acidic Work-up (H₃O⁺) H->I J This compound (Crude) I->J K Purification (Recrystallization) J->K L Pure this compound K->L Troubleshooting Logic Start Experiment Complete: Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, NMR, LC-MS) Start->CheckPurity Problem Problem CheckPurity->Problem Identify Issue SolutionUnreacted Increase reaction time Increase temperature (cautiously) Check reagent activity/purity Problem->SolutionUnreacted Unreacted Starting Material Present? SolutionByproducts Refine reaction conditions (Lower temp, adjust stoichiometry) Improve purification method (e.g., gradient chromatography) Problem->SolutionByproducts Multiple By-products or Isomers? SolutionDegradation Lower reaction temperature Run under inert atmosphere Reduce reaction time Problem->SolutionDegradation Product Degradation (Charring/Tar)? SolutionWorkup Check work-up procedure (pH, extraction solvent) Verify product solubility Problem->SolutionWorkup No Product After Work-up? Solution Solution

Technical Support Center: Optimizing Fluorescence of Anthracen-2-ol Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal of anthracen-2-ol probes.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for this compound?

A1: The exact excitation and emission maxima of this compound can be influenced by the solvent environment. Generally, anthracene derivatives absorb light in the ultraviolet region and emit in the blue-to-green region of the visible spectrum. For anthracene, excitation is often around 356 nm with an emission peak near 397 nm.[1] However, it is always recommended to experimentally determine the optimal excitation and emission wavelengths for this compound in your specific experimental buffer or solvent system using a spectrophotometer.

Q2: How does the solvent polarity affect the fluorescence of this compound?

A2: Solvent polarity can significantly impact the fluorescence properties of anthracene derivatives. Increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[2][3] This is due to the stabilization of the excited state dipole moment by polar solvent molecules.[3] Conversely, in non-polar solvents, a blue shift may be observed. The fluorescence intensity may also decrease with increasing solvent polarity.[2] For instance, the fluorescence intensity of anthracene has been observed to be higher in cyclohexane (non-polar) compared to methanol (polar).[2]

Q3: What is the effect of pH on the fluorescence signal of this compound?

A3: The fluorescence of this compound is expected to be pH-dependent due to the phenolic hydroxyl group. At pH values below the pKa of the hydroxyl group, the probe exists in its neutral form. As the pH increases above the pKa, the hydroxyl group deprotonates to form the phenolate anion. This change in the electronic structure of the molecule can lead to significant shifts in the fluorescence emission and changes in intensity. For some anthracene derivatives, fluorescence intensity is highest at neutral pH compared to acidic or alkaline conditions.[4][5] For certain anthracene-imidazole derivatives, a dramatic change in fluorescence from blue to green has been observed in a narrow alkaline pH range (11-13).[6]

Q4: What is photobleaching and how can I minimize it for my this compound probe?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal.[7] To minimize photobleaching of your this compound probe, you can:

  • Reduce Exposure Time: Use the shortest possible exposure time during image acquisition.[8]

  • Lower Excitation Intensity: Use the lowest possible light intensity from your excitation source. Neutral density filters can be employed for this purpose.[8][9]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in your mounting medium for fixed samples. These reagents often work by scavenging reactive oxygen species.[7][9][10]

  • Choose Photostable Probes: If photobleaching is a persistent issue, consider alternative fluorophores known for higher photostability.[7][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Weak Fluorescence Signal Incorrect excitation/emission wavelengths.Determine the optimal wavelengths for this compound in your specific solvent or buffer using a fluorometer.
Low probe concentration.Increase the probe concentration. Be mindful that excessively high concentrations can lead to self-quenching.
Fluorescence quenching by components in the sample.Identify and remove potential quenchers. See the section on fluorescence quenching below.
Probe degradation.Prepare fresh probe solutions. Store stock solutions protected from light and at the recommended temperature.
Inconsistent or Drifting Fluorescence Readings Temperature fluctuations.Use a temperature-controlled sample holder in the fluorometer. Allow the instrument and samples to equilibrate to a stable temperature.
Photobleaching.Minimize light exposure. Use antifade reagents if applicable.[7][10]
Solvent evaporation.Use cuvettes with caps to prevent solvent evaporation, especially during long measurements.
Distorted Emission Spectrum High probe concentration leading to inner filter effects.Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[6]
Presence of fluorescent impurities.Purify the this compound probe. Run a fluorescence spectrum of the solvent and other buffer components alone to check for background fluorescence.
Unexpected Shift in Emission Wavelength Change in solvent polarity.Ensure consistent solvent composition. Be aware that binding to macromolecules can change the local polarity around the probe.
Change in pH.Buffer the solution to maintain a constant pH. The fluorescence of this compound is sensitive to pH changes.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for anthracene and its derivatives. Note that specific data for this compound may vary and should be determined experimentally.

Table 1: Photophysical Properties of Anthracene in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Cyclohexane~356~380, 400, 4250.36[11]
Ethanol--0.27[11]
THF/PBS (1:1, v/v, pH 7.4)4004550.20 (for a derivative)[12][13]

Table 2: Factors Influencing Anthracene Derivative Fluorescence

FactorEffect on FluorescenceNotesReference
Increasing Solvent Polarity Red shift in emission, potential decrease in intensity.The magnitude of the effect depends on the specific derivative.[2][3][2][3]
pH Intensity and/or emission wavelength can change significantly.Dependent on the pKa of ionizable groups on the probe. Highest intensity is often observed at neutral pH for anthracene.[4][4][6][14]
Presence of Heavy Atoms (e.g., in solvent or as quenchers) Can decrease fluorescence quantum yield.This is due to enhanced intersystem crossing.[12]
Dissolved Oxygen Can quench fluorescence.Degassing the solvent can sometimes improve signal stability.[15][15]
Metal Ions (e.g., Hg²⁺) Can lead to "turn-on" fluorescence for specific chemosensors.The probe is designed to be non-fluorescent and becomes fluorescent upon binding the ion.[12][13]

Key Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a dilute solution of this compound in the desired experimental solvent or buffer. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation maximum).

  • Use a spectrophotometer to measure the absorption spectrum and identify the wavelength of maximum absorbance (λ_abs_max). This will be a good starting point for the excitation wavelength.

  • Use a fluorometer to record the emission spectrum by exciting the sample at λ_abs_max. The wavelength of maximum fluorescence intensity is the emission maximum (λ_em_max).

  • To find the optimal excitation wavelength , set the emission monochromator to λ_em_max and scan a range of excitation wavelengths. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λ_ex_max).

  • Finally, record the emission spectrum by exciting the sample at the determined λ_ex_max.

Protocol 2: General Procedure for a "Turn-On" Fluorescence Sensing Experiment

This protocol is adapted for a generic "turn-on" this compound probe.[16]

  • Prepare a stock solution of the this compound probe (e.g., 1 mM in an organic solvent like acetonitrile).

  • Prepare a working solution of the probe (e.g., 10 µM) in the appropriate buffer (e.g., HEPES buffer, pH 7.4).[16]

  • Prepare stock solutions of the analyte to be detected and any potential interfering species in the same buffer.

  • In a quartz cuvette , place the working solution of the probe and record its baseline fluorescence spectrum. The initial fluorescence should be low.

  • Incrementally add small aliquots of the analyte stock solution to the cuvette.

  • After each addition , mix the solution and allow for a short incubation period (e.g., < 1 minute) before recording the fluorescence emission spectrum.[16]

  • A significant increase in fluorescence intensity at a specific wavelength indicates the detection of the analyte.

  • To test for selectivity , repeat the experiment using the stock solutions of potential interfering species instead of the target analyte. A selective probe will only show a significant fluorescence response to the target analyte.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare this compound Working Solution baseline Record Baseline Fluorescence prep_probe->baseline prep_analyte Prepare Analyte Stock Solutions titration Titrate with Analyte prep_analyte->titration baseline->titration record Record Fluorescence Spectra titration->record After each addition plot Plot Intensity vs. Concentration record->plot lod Calculate Limit of Detection (LOD) plot->lod

Caption: A typical experimental workflow for a fluorescence titration assay.

troubleshooting_logic start Weak or No Fluorescence Signal? check_wv Verify Excitation/ Emission Wavelengths start->check_wv Yes check_conc Increase Probe Concentration check_wv->check_conc Wavelengths Correct success Signal Optimized check_wv->success Wavelengths Incorrect check_quench Investigate Potential Quenching check_conc->check_quench Still Weak check_conc->success Signal Improved check_degrad Prepare Fresh Probe Solution check_quench->check_degrad No Obvious Quencher check_quench->success Quencher Removed check_degrad->success Problem Solved

Caption: A troubleshooting flowchart for addressing weak fluorescence signals.

quenching_pathways S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (Light Absorption) Fluorescence Fluorescence S1->Fluorescence Radiative Decay Quenching Quenching (Non-radiative decay) S1->Quenching Interaction with Quencher Fluorescence->S0 Quenching->S0

Caption: Simplified Jablonski diagram illustrating fluorescence and quenching pathways.

References

identifying and minimizing side products in anthracen-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracen-2-ol. Our goal is to help you identify and minimize side products in common reactions, ensuring higher yields and purity of your desired compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for electrophilic aromatic substitution?

The hydroxyl group at the C-2 position is a strongly activating, ortho, para-directing group. This means it increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack. The positions ortho (C-1 and C-3) and para (C-6 and C-7 are not directly para, but are electronically analogous) to the hydroxyl group are electronically activated. However, the anthracene core itself is most reactive at the C-9 and C-10 positions due to the stability of the resulting carbocation intermediate (arenium ion), which preserves the aromaticity of two of the three rings. Therefore, a competition exists between substitution directed by the hydroxyl group and the inherent reactivity of the anthracene nucleus. The precise outcome will depend on the specific reaction conditions.

Q2: How can I predict the major product in an electrophilic substitution reaction of this compound?

Predicting the major product requires considering both electronic and steric effects. The hydroxyl group strongly directs incoming electrophiles to the C-1 and C-3 positions. However, the C-9 and C-10 positions are also highly activated. The regioselectivity is often influenced by the reaction conditions:

  • Kinetic vs. Thermodynamic Control: Milder conditions (e.g., lower temperatures) may favor substitution at the most electronically activated positions (1, 3, 9, or 10). Harsher conditions (e.g., higher temperatures) might lead to a mixture of isomers or the thermodynamically most stable product.

  • Steric Hindrance: Bulky electrophiles will preferentially attack the less sterically hindered positions.

Q3: What are the common side products in reactions involving this compound?

Common side products include:

  • Isomeric Products: Due to multiple activated positions, a mixture of isomers is a common issue. For example, in nitration, you might obtain 1-nitrothis compound, 3-nitrothis compound, and potentially substitution at the 9 or 10 positions.

  • Polysubstituted Products: The highly activated ring system can easily undergo multiple substitutions, especially if an excess of the electrophile is used or if the reaction is allowed to proceed for too long.

  • Oxidation Products: The anthracene ring is susceptible to oxidation, which can lead to the formation of anthraquinones, especially under harsh reaction conditions or in the presence of oxidizing agents.

  • Byproducts from Rearrangements: Under certain acidic conditions, rearrangements of the substitution pattern can occur.

Troubleshooting Guides

Electrophilic Aromatic Substitution (Nitration, Halogenation, Sulfonation)

Problem: Low Yield of the Desired Monosubstituted Product

Possible Cause Suggested Solution
Over-reaction leading to polysubstitution. Use a 1:1 stoichiometric ratio of this compound to the electrophile. Add the electrophile slowly and at a low temperature to control the reaction rate. Monitor the reaction closely using Thin Layer Chromatography (TLC).
Formation of multiple isomers. Optimize reaction conditions to favor the desired isomer. For example, changing the solvent polarity or reaction temperature can influence regioselectivity.
Degradation of starting material or product. Use milder reaction conditions. For example, in nitration, use dilute nitric acid instead of a mixture of concentrated nitric and sulfuric acids.[1]
Incomplete reaction. Ensure all reagents are of high purity and anhydrous where necessary. Slowly increase the reaction temperature or time while monitoring for side product formation.

Problem: Difficulty in Separating Isomeric Products

Possible Cause Suggested Solution
Similar polarity of isomers. Utilize high-performance column chromatography with a carefully selected solvent system. Step-gradient or gradient elution may be necessary.
Co-crystallization of isomers. Attempt fractional crystallization from a variety of solvents. Seeding the solution with a pure crystal of the desired isomer can sometimes help.
Isomers are not easily distinguishable by TLC. Use a different TLC stain or a solvent system with higher resolving power. Consider using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for better separation and quantification.
Friedel-Crafts Acylation

Problem: Formation of Multiple Products and Low Yield of the Desired Acylated Product

Possible Cause Suggested Solution
Polysubstitution. Use a 1:1 molar ratio of this compound to the acylating agent.[2] The product is generally deactivated towards further acylation, but the high reactivity of the starting material can still lead to multiple additions.
Isomer formation. The solvent plays a crucial role. For anthracene, non-polar solvents like chloroform favor 9-acylation, while polar solvents like nitrobenzene can lead to 1- and 2-acylation.[2] Experiment with different solvents to optimize for the desired isomer.
Complex formation with the Lewis acid. A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required because it forms a complex with the product ketone.[3] Ensure at least one equivalent of the catalyst is used.
Decomposition. Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize side reactions.[4]
Oxidation

Problem: Formation of undesired side products instead of the expected quinone.

Possible Cause Suggested Solution
Over-oxidation and ring cleavage. Choose a milder oxidizing agent. For the oxidation of 2-alkylanthracene, H₂O₂ in the presence of HCl has been shown to be effective.[5]
Formation of halogenated byproducts. If using an oxidizing system containing halides (e.g., H₂O₂/HCl), halogenation of the aromatic ring can occur as a side reaction.[5] Consider alternative oxidizing agents that do not contain halogens.
Incomplete oxidation. Increase the reaction time or temperature, or use a slight excess of the oxidizing agent. Monitor the reaction by TLC to determine the optimal endpoint.
Bucherer Reaction (Conversion to 2-aminoanthracene)

Problem: Low yield of 2-aminoanthracene.

Possible Cause Suggested Solution
Reversibility of the reaction. The Bucherer reaction is reversible.[6] Ensure a sufficient excess of ammonia and sodium bisulfite is used to drive the equilibrium towards the amine product.
Incomplete reaction. The reaction often requires elevated temperatures and pressure in an autoclave to proceed to completion.[7] Ensure the reaction is heated for a sufficient amount of time.
Side reactions. At high temperatures, side reactions can occur. Optimize the temperature and reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Experimental Protocols & Data

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenols

The hydroxyl group in phenols is a strong ortho, para-director. While specific quantitative data for this compound is scarce in readily available literature, the behavior of phenol provides a good predictive model.

ReactionReagentsMajor ProductsComments
Nitration Dilute HNO₃, 298 Ko-Nitrophenol, p-NitrophenolA mixture of isomers is typically formed.[1]
Halogenation Br₂ in CHCl₃o-Bromophenol, p-BromophenolMonobromination occurs in non-polar solvents.[1]
Sulfonation Conc. H₂SO₄, low temp.o-Hydroxybenzenesulfonic acidThe ortho isomer is favored at lower temperatures.[8]
Sulfonation Conc. H₂SO₄, high temp.p-Hydroxybenzenesulfonic acidThe para isomer is favored at higher temperatures.[8]

Visualizations

Diagram 1: General Workflow for Electrophilic Aromatic Substitution of this compound

Electrophilic_Substitution_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound + Electrophile B Reaction Mixture A->B Add electrophile slowly at low temp. C Quench Reaction B->C D Extraction C->D E Drying & Solvent Removal D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H FC_Troubleshooting Start Low Yield of Acylated Product Q1 Is there evidence of polysubstitution? Start->Q1 A1 Reduce electrophile stoichiometry to 1:1. Lower reaction temperature. Q1->A1 Yes Q2 Is a mixture of isomers observed? Q1->Q2 No End Re-run experiment with optimized conditions A1->End A2 Change solvent polarity. Optimize temperature. Q2->A2 Yes Q3 Was a stoichiometric amount of catalyst used? Q2->Q3 No A2->End A3 Use at least 1 equivalent of Lewis acid catalyst. Q3->A3 No Q3->End Yes A3->End

References

Technical Support Center: Strategies to Prevent Photobleaching of Anthracen-2-ol in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of anthracen-2-ol and similar UV-excitable/blue-emitting fluorophores during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] When the fluorophore absorbs light, it enters a high-energy excited state. While it can return to its ground state by emitting a fluorescent photon, there is a probability that the excited molecule will undergo chemical reactions, particularly with molecular oxygen. These reactions can permanently damage the fluorophore, rendering it non-fluorescent. This process is cumulative, leading to a gradual decrease in signal intensity with prolonged or intense illumination.[2]

Q2: What is the primary mechanism of photobleaching for anthracene derivatives?

A2: The photobleaching of anthracene compounds, including this compound, is primarily driven by reactions involving their excited triplet state. The general pathway is as follows:

  • Excitation: The anthracene molecule absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can either relax back to the S₀ state by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Reaction from Triplet State: The T₁ state is more susceptible to chemical reactions and can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Oxidative Damage: This singlet oxygen is a powerful oxidizing agent that can attack the electron-rich anthracene core, leading to the formation of non-fluorescent products and causing irreversible photobleaching.[1]

Q3: How do antifade reagents work to protect my this compound signal?

A3: Most antifade reagents are essentially reactive oxygen species (ROS) scavengers.[1] They protect fluorophores by neutralizing the harmful singlet oxygen and other free radicals generated during the excitation process. By quenching these damaging species, antifade reagents minimize oxidative damage to the this compound molecule, thereby extending its fluorescent lifetime.[3]

Q4: Can the choice of mounting medium affect the photostability of this compound?

A4: Yes, absolutely. The mounting medium plays a crucial role in fluorophore photostability. An ideal mounting medium should not only contain an effective antifade reagent but also have a refractive index (RI) that closely matches that of the microscope's objective lens immersion oil (typically around 1.515).[4] Mismatched RIs can lead to spherical aberrations and a decrease in signal collection efficiency, which might tempt users to increase the excitation intensity, thereby accelerating photobleaching.[4]

Troubleshooting Guide

This guide addresses common issues encountered during microscopy experiments with this compound and provides actionable solutions.

Issue 1: Rapid and severe signal loss upon illumination.

Potential Cause Troubleshooting Step Rationale
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light source.[5]High light intensity increases the rate of fluorophore excitation and the subsequent generation of reactive oxygen species, accelerating photobleaching.[5]
Prolonged Exposure Time Minimize the duration of exposure. Use the shortest camera exposure time that yields a clear image. For time-lapse experiments, increase the interval between acquisitions.[1]Reducing the total dose of photons delivered to the sample decreases the probability of photobleaching events.[1]
Absence or Ineffective Antifade Reagent Ensure you are using a high-quality antifade mounting medium. Consider preparing a fresh batch of a homemade antifade solution (see Experimental Protocols).Antifade reagents are critical for quenching reactive oxygen species that cause photobleaching.[1]

Issue 2: Poor signal-to-noise ratio, making it difficult to distinguish the signal from the background.

Potential Cause Troubleshooting Step Rationale
Autofluorescence of Sample/Medium Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or a fluorophore with a longer wavelength emission.Some mounting media and biological samples exhibit intrinsic fluorescence, which can obscure the desired signal.
Low Labeling Density or Target Expression Optimize your staining protocol to increase the concentration of this compound at the target site. Ensure the target molecule is adequately expressed.A stronger initial signal allows for the use of lower excitation intensity, thus reducing the rate of photobleaching.
Suboptimal Imaging Parameters Ensure your filter sets are optimized for the excitation and emission spectra of this compound. Use a high numerical aperture (NA) objective to maximize light collection.Efficient signal detection allows for lower excitation power and shorter exposure times.

Quantitative Data: Photostability of Blue-Emitting Fluorophores with Antifade Reagents

While specific quantitative data for this compound is limited, the following table summarizes the photostability of coumarin derivatives, which are also blue-emitting fluorophores, in the presence of different antifade reagents. This data can serve as a valuable guideline for selecting an appropriate antifade strategy.

Fluorophore ClassAntifade ReagentPhotobleaching Half-life (seconds)Reference
CoumarinGlycerol/PBS~25[2]
CoumarinVectashield®~106[2]

Note: Photobleaching rates are highly dependent on experimental conditions, including illumination intensity, oxygen concentration, and the specific imaging system used.

Experimental Protocols

Protocol 1: Preparation of 2% n-Propyl Gallate (NPG) Antifade Mounting Medium

This recipe is a widely used, less toxic alternative to PPD-based antifade reagents.[6]

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in glycerol. This may require gentle heating and stirring to dissolve completely.

  • In a separate container, mix 9 parts glycerol with 1 part 10X PBS.

  • To the glycerol/PBS mixture, add the 10% NPG stock solution to achieve a final NPG concentration of 2%. For example, add 2 mL of the 10% NPG stock to 8 mL of the glycerol/PBS mixture.

  • Mix thoroughly until the solution is homogeneous.

  • Aliquot into light-protected tubes and store at -20°C. Thaw and use as needed, avoiding repeated freeze-thaw cycles.

Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

PPD is a very effective antifade agent but is more toxic and can affect certain fluorophores. Handle with appropriate safety precautions.[4]

Materials:

  • p-phenylenediamine (PPD)

  • Glycerol

  • 1X Phosphate-Buffered Saline (PBS), pH ~8.0

Procedure:

  • In a light-protected container (e.g., a vial wrapped in aluminum foil), dissolve PPD in PBS to a final concentration of 0.1% (w/v). Stir until fully dissolved. The pH of the PBS is critical; it should be slightly alkaline to ensure the effectiveness of PPD.[4]

  • Add glycerol to the PPD/PBS solution to a final glycerol concentration of 90% (v/v). For example, add 9 mL of glycerol to 1 mL of the 0.1% PPD in PBS solution.

  • Mix thoroughly until the solution is homogeneous.

  • Aliquot into light-protected tubes and store at -20°C. The solution may darken over time, which indicates oxidation and reduced effectiveness.

Visualizations

Troubleshooting_Workflow start Rapid Signal Loss Observed q1 Is Excitation Light Minimized? start->q1 s1 Reduce Lamp/Laser Power Use ND Filters q1->s1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Shorten Camera Exposure Increase Time-lapse Interval q2->s2 No q3 Using Antifade Reagent? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Add Antifade Mounting Medium q3->s3 No q4 Is Signal-to-Noise Ratio Low? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Optimize Staining Protocol Check Filter Sets & Objective NA q4->s4 Yes end Signal Stability Improved q4->end No a4_yes Yes a4_no No s4->end

References

Technical Support Center: Refining Reaction Conditions for Anthracen-2-ol Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of anthracen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining reaction conditions, troubleshooting common experimental issues, and offering answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the functionalization of its hydroxyl group and the aromatic core. These include:

  • O-Alkylation and O-Arylation: To introduce various side chains, improving solubility or modulating biological activity.

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, typically after converting the hydroxyl group to a better leaving group (e.g., triflate) or by using a halogenated this compound derivative. These reactions are crucial for creating complex molecules with applications in materials science and medicinal chemistry.[1][2][3][4][5][6][7][8][9][10]

  • Esterification: To form ester derivatives, which can be useful as prodrugs or for modifying the electronic properties of the molecule.

Q2: What are the key challenges in working with this compound and its derivatives?

A2: Researchers may encounter several challenges, including:

  • Poor Solubility: Anthracene derivatives are often poorly soluble in common organic solvents, which can hinder reaction kinetics and purification.[3]

  • Side Reactions: The electron-rich nature of the anthracene core can lead to side reactions, such as over-halogenation or undesired electrophilic substitution.

  • Catalyst Deactivation: In palladium-catalyzed reactions, catalyst deactivation can be an issue, leading to incomplete conversion.[6]

  • Purification Difficulties: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging due to similar polarities and solubilities.

Q3: How can I improve the solubility of my this compound derivatives?

A3: To improve solubility, consider the following strategies:

  • Functionalization: Introduce solubilizing groups, such as long alkyl chains, polyethylene glycol (PEG) chains, or charged moieties, through O-alkylation or other derivatization methods.

  • Solvent Selection: Use higher boiling point aprotic polar solvents like DMF, DMAc, or NMP. For cross-coupling reactions, solvent mixtures such as toluene/water or dioxane/water are often effective.[3]

  • Temperature: Increasing the reaction temperature can improve the solubility of the reactants.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific reactions involving this compound.

O-Alkylation (Williamson Ether Synthesis)
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Incomplete deprotonation of the hydroxyl group.2. Poor reactivity of the alkylating agent.3. Low reaction temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.2. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride).3. Increase the reaction temperature.
Formation of multiple products 1. C-alkylation as a side reaction.2. Decomposition of the starting material or product.1. Use a less polar solvent to favor O-alkylation.2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.
Difficulty in product isolation 1. Product is highly soluble in the aqueous phase during workup.2. Emulsion formation during extraction.1. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product.2. Add a small amount of a different organic solvent or filter the mixture through a pad of celite.
Suzuki-Miyaura Coupling of Anthracen-2-yl Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst.2. Poor solubility of reactants.3. Inefficient transmetalation.1. Use a pre-catalyst or activate the catalyst in situ. Ensure all reagents and solvents are rigorously degassed to prevent catalyst oxidation.[10]2. Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF).[3]3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the boronic acid is of high quality.
Homocoupling of the boronic acid 1. Presence of oxygen.2. Slow transmetalation.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[11]2. Increase the reaction temperature or use a more active catalyst/ligand system.
Protodeboronation (loss of boronic acid group) 1. Presence of water and/or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and fresh, high-purity boronic acids. Consider using boronate esters (e.g., pinacol esters) which are more stable.[11]2. Monitor the reaction progress and stop it once the starting material is consumed.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 2-Bromoanthracene with Phenylboronic Acid
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O (4:1)1001265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100885
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110692
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF901078

This table presents representative data and actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocols

General Procedure for O-Alkylation of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) and anhydrous solvent (e.g., DMF or acetone).

  • Deprotonation: Add a suitable base (e.g., K₂CO₃, 2.0 equiv. or NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (1.1 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromoanthracene Derivative
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the 2-bromoanthracene derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.[12]

Signaling Pathways and Biological Applications

While direct modulation of specific signaling pathways by this compound is not extensively documented, derivatives of anthracene have shown significant biological activities, suggesting potential avenues of investigation for this compound analogs.[13]

  • Anticancer Activity: Many anthracene derivatives, particularly anthraquinones, are known to intercalate with DNA and inhibit topoisomerase II, leading to cancer cell death.[13] The synthesis and biological evaluation of novel ethanoanthracenes have demonstrated pro-apoptotic effects in chronic lymphocytic leukemia.[14]

  • Enzyme Inhibition: Certain plant-derived anthraquinone derivatives have been shown to inhibit human carbonyl reducing enzymes.[15] Substituted anthracenone derivatives have also been studied as inhibitors of 12-lipoxygenase enzymes.[16]

  • Fluorescent Probes: The inherent fluorescence of the anthracene core makes its derivatives suitable for developing fluorescent probes for biological imaging.[17][18][19][20] These probes can be designed to detect specific ions, reactive oxygen species, or to visualize cellular structures.[20][21]

Further research into the biological activities of this compound derivatives could elucidate their mechanisms of action and potential therapeutic targets.

Logical Workflow for Investigating Biological Activity

logical_workflow Workflow for Biological Activity Screening of this compound Derivatives cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies A This compound B Chemical Modification (e.g., O-alkylation, Suzuki Coupling) A->B C Library of This compound Derivatives B->C D In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Identification of 'Hit' Compounds D->E F Target Identification (e.g., Proteomics, Affinity Chromatography) E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Validation in Cellular/ Animal Models G->H I Lead Optimization for Drug Development H->I

Figure 1. A logical workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling Optimization

experimental_workflow Experimental Workflow for Suzuki Coupling Optimization A Define Substrates: 2-Bromoanthracene Derivative & Boronic Acid B Initial Condition Screening: - Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Analysis of Results: - Conversion - Yield - Byproducts C->D E Optimization Loop D->E F Vary Parameters: - Catalyst/Ligand - Base Strength - Solvent System - Temperature E->F Suboptimal G Optimized Conditions E->G Optimal F->B H Scale-up and Product Isolation G->H

Figure 2. An iterative workflow for optimizing Suzuki-Miyaura coupling reactions of this compound derivatives.

References

Technical Support Center: Analysis of Common Impurities in Commercial Anthracen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and addressing common impurities found in commercial-grade anthracen-2-ol. Ensuring the purity of starting materials is critical for the accuracy and reproducibility of experimental results in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound (also known as 2-hydroxyanthracene) is typically of high purity (often >98%). However, trace amounts of impurities can be present, arising from the synthesis process or degradation. Common impurities may include:

  • Isomeric Impurities: Anthracen-1-ol is a common isomeric impurity due to similar synthetic pathways.

  • Oxidation Products: Anthraquinone is a potential impurity resulting from the oxidation of the anthracene core.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as anthracene or anthraquinone may be present.[1][3]

  • Related Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and carbazole are common impurities found in the parent anthracene derived from coal tar.[3]

Q2: Why is it important to identify and quantify impurities in this compound?

Impurities, even in small amounts, can significantly impact experimental outcomes:

  • Altered Biological Activity: Isomeric impurities or other structurally related compounds can exhibit different biological activities or toxicities, leading to misleading results in drug development and toxicology studies.[4]

  • Interference in Material Science: In materials science applications, impurities can affect the photophysical properties, such as fluorescence, and the performance of organic electronic devices.

  • Inaccurate Quantification: Impurities can co-elute with the main compound in chromatographic analysis, leading to inaccurate quantification of this compound.

Q3: What analytical techniques are recommended for analyzing impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and effective method for purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile impurities.

Troubleshooting Guide for Impurity Analysis

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Secondary Interactions: The hydroxyl group of this compound can interact with active sites on the column packing material. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. 3. Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[5]1. Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions. 2. Optimize Mobile Phase: Adjust the pH or add a competing base (e.g., triethylamine) to the mobile phase to reduce tailing. 3. Reduce Sample Concentration: Dilute the sample and reinject.
Unexpected Peaks in the Chromatogram 1. Contamination: Solvents, glassware, or the HPLC system itself may be contaminated. 2. Sample Degradation: this compound may degrade if exposed to light or air, forming oxidation products like anthraquinone. 3. Presence of Impurities: The unexpected peaks could be inherent impurities from the commercial product.1. Run a Blank: Inject the solvent blank to check for system contamination. Ensure all glassware is thoroughly cleaned. 2. Proper Sample Handling: Store this compound in a dark, cool place and prepare solutions fresh. 3. Identify the Impurity: Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weight of the unknown peak and compare with potential impurities.
Inconsistent Retention Times in HPLC 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.[6] 2. Column Temperature Variation: Fluctuations in column temperature can lead to shifts in retention.[6] 3. Pump Malfunction: Issues with the HPLC pump can cause inconsistent flow rates.1. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of solvents. Degas the mobile phase properly. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Check Pump Performance: Purge the pump and check for leaks.

Quantitative Data Summary

The following table summarizes potential impurities in commercial this compound. The typical concentrations are estimates based on common purity levels of >98% for similar chemical reagents. Actual concentrations will vary by manufacturer and batch.

Impurity Potential Source Typical Purity of Commercial Product Estimated Impurity Concentration Range (%)
Anthracen-1-olIsomerization during synthesis>98%0.1 - 1.0
AnthraquinoneOxidation of this compound; Unreacted starting material>98%0.1 - 0.5
AnthraceneUnreacted starting material>98%0.1 - 0.5
PhenanthreneFrom raw material (coal tar)>98%< 0.1
CarbazoleFrom raw material (coal tar)>98%< 0.1

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

Objective: To determine the purity of this compound and quantify known impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Commercial this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve. Calculate the percentage purity of the sample.

Protocol 2: GC-MS Method for Impurity Identification

Objective: To identify unknown impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Commercial this compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the commercial this compound sample in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 280 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 50-500

  • Analysis: Inject the sample solution into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra of any impurity peaks. Compare the mass spectra to a library (e.g., NIST) to tentatively identify the impurities.

Visualizations

Experimental_Workflow_for_Impurity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result start Commercial This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC-UV/Fluorescence (Purity & Quantification) dissolve->hplc Inject gcms GC-MS (Impurity Identification) dissolve->gcms Inject quantify Quantify Impurities (using calibration curve) hplc->quantify identify Identify Impurities (mass spectral library) gcms->identify report Purity Report with Impurity Profile quantify->report identify->report

Caption: Workflow for the analysis of impurities in commercial this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_unexpected_peaks Unexpected Peaks cluster_retention_time Retention Time Variability start Problem Encountered during Analysis peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape unexpected_peaks Unexpected Peaks? start->unexpected_peaks rt_shift Retention Time Shift? start->rt_shift check_column Check Column (active sites?) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, additives?) peak_shape->check_mobile_phase check_concentration Check Sample Concentration peak_shape->check_concentration run_blank Run Solvent Blank unexpected_peaks->run_blank check_stability Check Sample Stability (degradation?) unexpected_peaks->check_stability identify_impurity Identify with MS unexpected_peaks->identify_impurity check_mobile_phase_prep Check Mobile Phase Preparation rt_shift->check_mobile_phase_prep check_temp Check Column Temperature rt_shift->check_temp check_pump Check Pump Performance rt_shift->check_pump

Caption: Logical troubleshooting guide for HPLC analysis of this compound.

References

enhancing the sensitivity and selectivity of anthracen-2-ol sensors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anthracen-2-ol Sensors

Welcome to the technical support center for this compound based fluorescent sensors. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and selectivity of their sensing experiments.

Troubleshooting Guides

This section addresses common problems encountered during experimental procedures involving this compound sensors. Each issue is presented in a question-and-answer format with step-by-step solutions.

Issue 1: Low or No Fluorescence Signal

Q: I am not observing the expected fluorescence signal from my this compound sensor. What are the possible causes and how can I fix this?

A: A weak or absent signal can stem from several factors, from instrument settings to sample degradation. Follow these steps to diagnose and resolve the issue:

  • Verify Instrument Settings:

    • Excitation/Emission Wavelengths: Ensure you are using the correct wavelengths for this compound. Anthracene derivatives typically excite in the UV range (around 250-370 nm) and emit in the blue region (around 380-450 nm)[1]. Consult the specific datasheet for your sensor.

    • Gain Settings: An inappropriate gain setting is a common issue. If the gain is too low, dim signals may be indistinguishable from background noise. Conversely, a high gain can saturate the detector with bright samples[2]. Use a positive control to perform an automatic gain adjustment, typically setting it to 90% of the maximum signal to create a buffer[2].

    • Slit Widths: Narrow excitation and emission slit widths increase resolution but decrease signal intensity. If your signal is weak, try cautiously increasing the slit widths.

  • Check Sensor and Reagent Integrity:

    • Concentration: Double-check your dilution calculations to ensure the sensor concentration is within the optimal working range.

    • Photobleaching: Anthracene and its derivatives can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Minimize light exposure by using neutral density filters, reducing excitation intensity, or limiting measurement time.

    • Chemical Degradation: Ensure the sensor has been stored correctly (e.g., protected from light, at the recommended temperature). Some derivatives can react with oxygen to form non-fluorescent endoperoxides[3]. Prepare fresh solutions for each experiment.

  • Evaluate the Experimental Environment:

    • Solvent and pH: The fluorescence of anthracene derivatives can be highly sensitive to the solvent environment and pH.[1][3]. Deprotonation at basic pH can cause a red-shift and changes in emission intensity[3]. Verify that the pH of your buffer is optimal for your specific sensor. The fluorescence intensity of anthracene is typically highest at a neutral pH[1].

    • Contamination: Impurities in the solvent or buffer can quench fluorescence. Use high-purity, spectroscopy-grade solvents and reagents.[4].

Issue 2: Poor Selectivity and High Background Signal

Q: My sensor is responding to multiple analytes, or I'm seeing a high signal in my negative controls. How can I improve selectivity and reduce the background?

A: Lack of selectivity and high background often originate from interfering substances or non-specific binding.

  • Address Autofluorescence and Interference:

    • Sample Matrix: Components in your sample matrix (e.g., cell media, biological fluids) can be autofluorescent, especially in the blue-green spectral region where anthracene derivatives emit[5][6]. Run a "blank" sample containing the matrix without the sensor to quantify this background.

    • Test Compounds: Small molecules, particularly those in screening libraries, are often fluorescent themselves or can act as quenchers, leading to false positives or negatives[5][6][7]. Screen your compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.

    • Mitigation Strategy: If background fluorescence is high, consider designing a sensor that operates at longer, red-shifted wavelengths (beyond 500 nm) to avoid the common region of compound interference[5].

  • Minimize Non-Specific Interactions:

    • Blocking Agents: In cell-based or protein-binding assays, non-specific binding of the sensor to surfaces or proteins can be an issue. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or a carrier protein like bovine gamma globulin (BGG). Avoid bovine serum albumin (BSA) as it can sometimes bind to fluorescent probes and increase baseline polarization[4].

    • Ionic Strength: Adjust the ionic strength of your buffer. Increasing salt concentration can sometimes disrupt weak, non-specific electrostatic interactions.

  • Optimize Assay Conditions:

    • Incubation Time and Temperature: Optimize the incubation time to allow for specific binding to reach equilibrium while minimizing the time for non-specific interactions to occur.

    • Washing Steps: If your protocol allows, introduce gentle washing steps to remove unbound sensor or interfering molecules before measurement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for sensing with this compound derivatives?

A1: Most anthracene-based sensors operate on principles of fluorescence quenching or enhancement upon interaction with an analyte. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): A "turn-on" sensor's fluorescence is initially quenched by an electron-rich group. Analyte binding inhibits this PET process, restoring fluorescence.[8][9].

  • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electronic distribution within the sensor molecule, leading to a change in fluorescence intensity and often a shift in the emission wavelength[10].

  • Fluorescence Quenching: The analyte itself can act as a quencher, decreasing the fluorescence signal upon binding. This can occur through dynamic (collisional) or static (ground-state complex formation) quenching.[3][11][12][13].

  • Excimer/Exciplex Formation: Some sensors are designed to form an excimer (excited-state dimer) or exciplex (excited-state complex with a different molecule), which has a distinct, often red-shifted, emission spectrum compared to the monomer[3].

Q2: How do I determine the detection limit (LOD) of my sensor?

A2: The Limit of Detection (LOD) is typically calculated from a fluorescence titration curve. A common method is to use the formula LOD = 3σ/S, where:

  • σ is the standard deviation of the fluorescence signal of a blank sample (sensor without analyte).

  • S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration) at low concentrations.[14].

Q3: Can I use my this compound sensor in complex biological media?

A3: Yes, but with caution. Anthracene-based sensors have been successfully used for imaging in living cells[10][15]. However, complex media can introduce challenges like autofluorescence, light scattering from proteins and lipids, and non-specific binding[16]. It is crucial to run proper controls, including media-only blanks and testing for interference from major media components.

Q4: My Stern-Volmer plot is non-linear. What does this indicate?

A4: A non-linear Stern-Volmer plot, which relates the quenching of fluorescence to the concentration of a quencher, often indicates that more than one quenching mechanism is at play.

  • Upward Curvature: This can suggest that both static and dynamic quenching are occurring simultaneously[11][13].

  • Downward Curvature: This may indicate that a fraction of the fluorophore is inaccessible to the quencher, for example, if the sensor is embedded within a membrane or macromolecule[12].

Quantitative Data Summary

The performance of fluorescent sensors is defined by key quantitative metrics. The following table provides an example of typical parameters for an this compound based sensor.

ParameterTypical Value RangeSignificance
Excitation Wavelength (λex) 250 - 370 nmWavelength of light needed to excite the sensor.[1]
Emission Wavelength (λem) 380 - 500 nmWavelength of emitted light to be detected.[1][14]
Quantum Yield (ΦF) 0.20 - 0.75Efficiency of fluorescence emission; higher is better.[17]
Detection Limit (LOD) Nanomolar (nM) to Micromolar (µM)Lowest analyte concentration reliably detected.[14][15]
Response Time < 1 - 5 minutesTime required to reach a stable signal after analyte addition.[14]
Stokes Shift 50 - 150 nmSeparation between excitation and emission peaks; larger is better to reduce self-absorption.[17]

Experimental Protocols

Protocol 1: General Fluorescence Titration for Analyte Detection

This protocol describes a standard method for evaluating the response of an this compound sensor to a target analyte.

Materials:

  • This compound sensor stock solution (e.g., 1 mM in an appropriate organic solvent like acetonitrile or DMSO).

  • Assay buffer (e.g., HEPES, PBS, at the desired pH).

  • Analyte stock solution of known concentration.

  • Spectroscopy-grade solvents.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare Sensor Working Solution: Dilute the sensor stock solution in the assay buffer to the final working concentration (e.g., 10 µM).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes.

    • Set the excitation and emission wavelengths specific to your sensor.

    • Set appropriate slit widths (e.g., 5 nm for both excitation and emission as a starting point).

  • Blank Measurement: Fill a cuvette with 2-3 mL of the assay buffer and record the fluorescence spectrum. This is your buffer blank.

  • Initial Sensor Measurement (F₀): Empty the cuvette, rinse it with the sensor working solution, and then fill it with 2-3 mL of the sensor working solution. Record the fluorescence spectrum. The intensity at the emission maximum is your initial fluorescence, F₀.

  • Titration:

    • Add a small, precise volume (e.g., 1-5 µL) of the analyte stock solution directly into the cuvette.

    • Mix gently by capping and inverting the cuvette 2-3 times or by using a magnetic micro-stir bar. Avoid introducing bubbles.

    • Allow the solution to incubate for the determined response time (e.g., 1 minute)[14].

    • Record the new fluorescence spectrum (F).

  • Repeat: Continue adding aliquots of the analyte, recording the spectrum after each addition, until the fluorescence signal saturates (no longer changes significantly).

  • Data Analysis:

    • Correct for dilution by multiplying the fluorescence intensity at each step by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of analyte added.

    • Plot the corrected fluorescence intensity (F/F₀) versus the analyte concentration.

    • Use this plot to determine parameters like the binding constant and limit of detection.

Visualizations

Workflow for Troubleshooting Sensor Experiments

The following diagram outlines a logical workflow for diagnosing and solving common issues during fluorescence sensing experiments.

Caption: A troubleshooting flowchart for this compound sensor experiments.

Mechanism of a "Turn-On" PET Sensor

This diagram illustrates the Photoinduced Electron Transfer (PET) mechanism common in "turn-on" fluorescent sensors.

G cluster_off Sensor 'Off' State (No Analyte) cluster_on Sensor 'On' State (Analyte Bound) fluorophore_off Anthracene Fluorophore receptor_off Receptor (Electron Rich) fluorophore_off->receptor_off PET Quenching no_light_out Fluorescence QUENCHED light_in_off Excitation Light light_in_off->fluorophore_off fluorophore_on Anthracene Fluorophore light_out Fluorescence EMITTED fluorophore_on->light_out Emission receptor_on Receptor analyte Analyte receptor_on->analyte Binding Inhibits PET light_in_on Excitation Light light_in_on->fluorophore_on no_analyte No Analyte add_analyte + Analyte cluster_off cluster_off cluster_on cluster_on

Caption: Mechanism of a Photoinduced Electron Transfer (PET) based sensor.

References

Validation & Comparative

A Comparative Analysis of Anthracen-2-ol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and toxicological profiles of anthracen-2-ol versus its isomers, anthracen-1-ol and anthracen-9-ol.

This guide provides a comprehensive comparison of this compound and its key isomers, anthracen-1-ol and anthracen-9-ol. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this analysis synthesizes existing data on individual isomers and draws upon established structure-activity relationships of hydroxylated polycyclic aromatic hydrocarbons to offer valuable insights for research and development.

Physicochemical Properties: A Tale of Three Isomers

The position of the hydroxyl group on the anthracene ring significantly influences the physicochemical properties of these isomers, which in turn can affect their solubility, bioavailability, and interaction with biological targets. Generally, all three isomers are sparingly soluble in water and more soluble in organic solvents.

PropertyThis compoundAnthracen-1-olAnthracen-9-ol
Molecular Formula C₁₄H₁₀OC₁₄H₁₀OC₁₄H₁₀O
Molecular Weight 194.23 g/mol 194.23 g/mol 194.23 g/mol
Appearance SolidSolidYellow to brown solid
Melting Point 235-240 °C159-162 °C152 °C
Boiling Point 404.5 °C (predicted)404.5 °C (predicted)404.5 °C
LogP (octanol/water) 3.7 (predicted)3.7 (predicted)3.7 (predicted)
pKa 9.8 (predicted)9.5 (predicted)10.1 (predicted)

Data compiled from various chemical databases. Predicted values are estimates and may vary.

Biological Activities: A Comparative Overview

Anthracene derivatives are known to possess a range of biological activities, including antioxidant and cytotoxic effects.[1] The positioning of the hydroxyl group is a critical determinant of these activities.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often linked to the ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The position of the -OH group can influence the stability of the resulting radical and thus the antioxidant capacity. While direct comparative studies are scarce, structure-activity relationship studies of similar phenolic compounds suggest that the steric hindrance and the electronic environment around the hydroxyl group play a crucial role.[2][3]

Cytotoxicity

Toxicological Profile

The toxicity of anthracene and its derivatives is a subject of ongoing research. Anthracene itself is classified as a possible human carcinogen (IARC Group 2B). Hydroxylated metabolites are often involved in the toxic effects of polycyclic aromatic hydrocarbons. It is important to note that some hydroxyanthracene derivatives have shown evidence of in vitro genotoxicity.[8]

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant capacity of the anthracene isomers.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

  • This compound, Anthracen-1-ol, Anthracen-9-ol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of each anthracene isomer and ascorbic acid in methanol.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test compound solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the anthracene isomers on a cancer cell line (e.g., HeLa or MCF-7).

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • HeLa or MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Anthracen-1-ol, Anthracen-9-ol

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the anthracene isomers in the cell culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Visualizing the Science: Diagrams and Workflows

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_for_Comparative_Analysis cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Isomers Anthracen-1-ol This compound Anthracen-9-ol Stock Prepare Stock Solutions Isomers->Stock Antioxidant Antioxidant Activity (e.g., DPPH Assay) Stock->Antioxidant Cytotoxicity Cytotoxicity (e.g., MTT Assay on Cancer Cell Lines) Stock->Cytotoxicity IC50_antioxidant Calculate IC50 (Antioxidant) Antioxidant->IC50_antioxidant IC50_cytotoxicity Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50_cytotoxicity Comparison Comparative Analysis of Physicochemical & Biological Data IC50_antioxidant->Comparison IC50_cytotoxicity->Comparison

Comparative experimental workflow.

Hypothetical_Signaling_Pathway Anthracenol Anthracenol Isomer ROS Reactive Oxygen Species (ROS) Anthracenol->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage MAPK_Pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_Pathway Activation DNA_Damage->MAPK_Pathway Activation Bax_Bcl2 Bax/Bcl-2 Ratio MAPK_Pathway->Bax_Bcl2 Upregulation Caspase Caspase Activation Bax_Bcl2->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

Logical_Relationship_Toxicity cluster_properties Physicochemical Properties cluster_activities Biological Activities cluster_toxicity Overall Toxicity Profile Solubility Solubility Toxicity Potential Toxicity Solubility->Toxicity LogP LogP LogP->Toxicity pKa pKa pKa->Toxicity Antioxidant Antioxidant Capacity Antioxidant->Toxicity Cytotoxicity Cytotoxicity Cytotoxicity->Toxicity

Factors influencing the toxicity of anthracene isomers.

References

A Comparative Guide to Fluorescent Dyes for Cellular Imaging and Sensing: Benchmarking Against Anthracen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Key Photophysical Properties

The selection of a fluorescent dye is critically dependent on its intrinsic photophysical properties. Parameters such as molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), and photostability are crucial for the success of fluorescence-based experiments.[1] The following table summarizes these key properties for three widely used fluorescent dyes. Data for anthracen-2-ol is limited, and the values for its parent compound, anthracene, are provided for a rough theoretical baseline.

PropertyThis compound (Projected)Anthracene (in Ethanol)Fluorescein (FITC)Rhodamine B (in Ethanol)Coumarin 1 (in Ethanol)
Excitation Max (λex) ~370 nm356 nm[2]~495 nm[3][4]~545 nm[5]~375 nm[6]
Emission Max (λem) Not Available397 nm[2]~519 nm[4]~566 nm[5]~446 nm[6]
Molar Absorptivity (ε) Not Available9,700 cm⁻¹/M (in cyclohexane)[7]~75,000 cm⁻¹/M~106,000 cm⁻¹/M[8]~23,500 cm⁻¹/M[9]
Quantum Yield (Φ) Not Available0.27[7]>0.90[10]~0.70[8]~0.73[9]
Photostability Not AvailableLow (Prone to photodimerization)[11]Low (Prone to photobleaching)[4][12]Moderate to HighModerate
pH Sensitivity ExpectedLowHigh[3]LowModerate

Note: The properties of fluorescent dyes can be highly dependent on their solvent and local chemical environment. The values presented are for common reference conditions and should be considered as a guide.

Mandatory Visualization

Fundamental Principle of Fluorescence

The process of fluorescence is governed by the absorption of a photon, which excites the molecule to a higher electronic state, followed by the emission of a photon of lower energy (longer wavelength) as the molecule returns to its ground state. This phenomenon is often depicted using a Jablonski diagram.

G S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Jablonski diagram illustrating the process of fluorescence.
Experimental Workflow: Comparative Photostability Measurement

To quantitatively assess and compare the photostability of different fluorescent dyes, a standardized workflow is essential. This involves continuous illumination of the dye and measuring the decay of its fluorescence intensity over time.[1]

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare equimolar solutions of each dye prep_slide Mount samples on microscope slides prep_dye->prep_slide acq_initial Acquire initial image (t=0) under controlled illumination prep_slide->acq_initial Transfer to microscope acq_timelapse Start continuous illumination and acquire time-lapse series acq_initial->acq_timelapse analysis_roi Select Region of Interest (ROI) acq_timelapse->analysis_roi Export image series analysis_intensity Measure mean fluorescence intensity in ROI over time analysis_roi->analysis_intensity analysis_plot Plot normalized intensity vs. time analysis_intensity->analysis_plot analysis_halflife Calculate photobleaching half-life (t₁/₂) analysis_plot->analysis_halflife

Workflow for comparative photostability analysis.

Experimental Protocols

Protocol for Measuring Comparative Photostability

This protocol outlines a method for determining the photobleaching half-life (t₁/₂), a key metric for photostability.[1]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.

  • Image analysis software (e.g., ImageJ, Fiji).

  • Microscope slides and coverslips.

  • Solutions of the fluorescent dyes to be compared at the same molar concentration.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound, FITC, Rhodamine B, and Coumarin 1 at an identical concentration (e.g., 10 µM) in a suitable solvent (e.g., phosphate-buffered saline for biological applications or ethanol for general characterization).

    • Pipette a small volume of each dye solution onto a separate microscope slide and place a coverslip over it.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for the dye being imaged.

    • Crucially, use the same illumination intensity, objective, and camera settings for all dyes to ensure a fair comparison.[1]

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[1]

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[1]

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting this value from the ROI measurements.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[1]

Protocol for Staining Fixed Cells with a Fluorescent Dye

This protocol provides a general workflow for staining fixed cells, a common application for fluorescent dyes in cell biology.

Materials:

  • Cultured cells on glass coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescent dye staining solution.

  • Antifade mounting medium.

Procedure:

  • Cell Fixation:

    • Wash the cells grown on coverslips twice with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the working solution of the fluorescent dye in PBS.

    • Remove the last PBS wash and add the staining solution to the coverslips.

    • Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Logical Relationship: Dye Selection Criteria

The choice of a fluorescent dye is a multi-faceted decision that depends on the specific requirements of the experiment.

G DyeSelection Optimal Dye Selection Brightness Brightness (ε x Φ) DyeSelection->Brightness Photostability Photostability DyeSelection->Photostability Wavelength Excitation/Emission Wavelength DyeSelection->Wavelength Environment Environmental Sensitivity (pH, Polarity) DyeSelection->Environment Application Specific Application (e.g., Live vs. Fixed Cells) DyeSelection->Application Toxicity Cytotoxicity DyeSelection->Toxicity

Key criteria for fluorescent dye selection.

References

Structural Validation of Synthesized Anthracen-2-ol: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The structural elucidation of a molecule like anthracen-2-ol relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of the expected and comparative data from NMR and X-ray crystallography, supplemented with data from alternative methods.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Technique Predicted Chemical Shift (δ) ppm Atom Assignment
¹H NMR~9.6 (singlet)OH
~8.4 (singlet)H9
~8.0 (singlet)H10
~7.9 (doublet)H4
~7.8 (doublet)H5
~7.5 (singlet)H1
~7.4 (triplet)H6
~7.3 (triplet)H7
~7.2 (doublet)H3
~7.1 (doublet)H8
¹³C NMR~155.0C2
~134.5C4a
~132.0C8a
~130.0C9a
~129.5C10a
~128.5C4
~128.0C5
~127.5C8
~126.0C9
~125.5C10
~125.0C6
~124.0C7
~119.0C3
~109.0C1

Note: The data presented in this table is predicted based on established chemical shift principles for aromatic alcohols and may vary from experimental values.

Table 2: Crystallographic Data for Anthracene (for comparison)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)8.553
b (Å)6.016
c (Å)11.172
β (°)124.60
Volume (ų)473.22
Z2

Table 3: Comparison with Alternative Structural Validation Techniques

Technique Information Obtained for this compound Advantages Limitations
Mass Spectrometry (MS) Provides the exact mass of the molecule (m/z = 194.0732 for [M]+) and its fragmentation pattern.High sensitivity, requires very small sample amount.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Confirms the presence of functional groups, such as the O-H stretch (~3300 cm⁻¹) and aromatic C-H and C=C stretches.Fast, non-destructive, and provides information about functional groups.Complex spectra can be difficult to interpret fully for complete structure elucidation.
UV-Visible Spectroscopy Shows characteristic absorption bands for the anthracene chromophore, influenced by the hydroxyl substituent.Provides information about the electronic structure and conjugation.Limited structural information beyond the chromophore.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Single-Crystal X-ray Crystallography

  • Protocol for Crystal Growth and Data Collection:

    • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

    • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen is often used to cool the crystal, which minimizes thermal motion and improves data quality. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector collects the diffraction pattern, which consists of a series of reflections at different intensities.

    • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis cluster_primary Primary Structural Validation cluster_secondary Secondary & Confirmatory Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Xray X-ray Crystallography Purification->Xray MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR UV UV-Visible Spectroscopy Purification->UV Validation Structural Validation Confirmed NMR->Validation Xray->Validation MS->Validation IR->Validation UV->Validation

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Anthracen-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of anthracen-2-ol and its isomers, anthracen-1-ol and anthracen-9-ol. Understanding these patterns is crucial for the structural elucidation and differentiation of these aromatic alcohols in various research and development settings. This document presents available experimental data, outlines a comprehensive experimental protocol for analysis, and visualizes the fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The primary fragmentation pathway for anthracenols involves the loss of a hydrogen atom followed by the expulsion of carbon monoxide (CO), a common feature for phenolic compounds. This leads to the formation of a stable fluorenyl cation.

Table 1: Mass Spectrometry Data for Anthracen-9-ol

FeatureDescription
Molecular Formula C₁₄H₁₀O
Molecular Weight 194.23 g/mol
Major Fragments (m/z) 194 (Molecular Ion), 165
Ionization Method Electron Ionization (EI)

Data sourced from NIST Mass Spectrometry Data Center.

The key fragments observed for anthracen-9-ol are the molecular ion (M⁺) at m/z 194 and a significant fragment at m/z 165. This corresponds to the loss of a formyl radical (CHO) or the sequential loss of H and CO.

Predicted Fragmentation for this compound and Anthracen-1-ol

The mass spectra of this compound and anthracen-1-ol are predicted to exhibit a strong molecular ion peak at m/z 194. The primary fragmentation pathway is expected to mirror that of anthracen-9-ol, with a major fragment observed at m/z 165, resulting from the loss of 29 mass units (H + CO). Minor variations in the relative intensities of fragment ions may occur due to differences in the stability of the initial radical cation and the subsequent intermediates, but the principal fragments are anticipated to be identical.

Experimental Protocols

A robust and reproducible method for analyzing anthracenol isomers is crucial for accurate identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for such volatile and semi-volatile aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Dissolve the anthracenol isomer in a high-purity solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of polycyclic aromatic hydrocarbons.

  • Injection Port: Splitless injection at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at a rate of 15°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical workflow for GC-MS analysis and the proposed fragmentation pathway for anthracenol isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: Experimental workflow for the GC-MS analysis of anthracenol isomers.

Fragmentation_Pathway M Anthracenol (m/z 194) [C₁₄H₁₀O]⁺˙ M_minus_H [M-H]⁺ (m/z 193) M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ (m/z 165) Fluorenyl Cation M_minus_H->M_minus_CHO - CO

Caption: Proposed fragmentation pathway for anthracenol isomers under EI-MS.

Assessing the Cross-Reactivity of Anthracen-2-ol-Based Sensors with Interfering Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selectivity of a sensor is a critical parameter for reliable quantification of target ions. This guide provides a comprehensive comparison of the cross-reactivity of anthracen-2-ol-based fluorescent sensors with common interfering ions, supported by experimental data from various studies. We also present detailed experimental protocols for assessing sensor selectivity and compare the performance of anthracene-based sensors with alternatives utilizing different fluorophores.

Performance of this compound-Based Sensors in the Presence of Interfering Ions

This compound and its derivatives are widely employed as fluorophores in chemical sensors due to their favorable photophysical properties, including high quantum yields and chemical stability.[1] The selectivity of these sensors is a key aspect of their performance, and numerous studies have investigated their response to target ions in the presence of other potentially interfering ions.

The following tables summarize the quantitative data on the cross-reactivity of various this compound-based sensors designed for the detection of specific metal ions. The data is compiled from multiple sources to provide a broad overview of their performance.

Target IonAnthracene-Based SensorInterfering Ions TestedObserved InterferenceReference
Cr³⁺ ANT-Th (Anthracene-thiophene conjugate)Na⁺, K⁺, Li⁺, Ca²⁺, Mg²⁺, Ba²⁺, Ag⁺, Hg²⁺, Zn²⁺, Pb²⁺, Ni²⁺, Cd²⁺, Co²⁺, Cr⁶⁺, Fe³⁺, Al³⁺, Ce³⁺No significant alteration in fluorescence was observed, except for minor interference from Fe³⁺ and Al³⁺.[1]
Hg²⁺ Anthracene-bearing thioacetals (1, 2, and 3)Various competitive metal ionsProbes exhibited promising selectivity for Hg²⁺ over other metal ions.[2]
Hg²⁺ AN-2S and AN-4S (Dithioacetal reaction products)Various metal and anion interferentsThe fluorescence intensity did not change significantly with other metal ions, demonstrating specific recognition of Hg²⁺.[3]
Co²⁺ BPAI (from 9-anthracene carboxaldehyde and 2-amino 5-nitro benzophenone)Cu²⁺, Ni²⁺, Zn²⁺, Cr³⁺, Mg²⁺, Hg²⁺, Fe²⁺, Fe³⁺, Cd²⁺, Pb²⁺, Al³⁺, Pd²⁺, K⁺, Na⁺, As³⁺No noticeable changes were observed in absorbance or fluorescence spectral measurements with other cations.[4]

Comparison with Alternative Fluorescent Sensors

While anthracene-based sensors demonstrate high selectivity for various ions, it is crucial to compare their performance with sensors based on other common fluorophores. Rhodamine, coumarin, and fluorescein are popular alternatives, each with distinct advantages and disadvantages.

Target IonSensor TypeKey Performance CharacteristicsReference
Hg²⁺ Anthracene-Based High selectivity and sensitivity, with some probes offering dual "turn-on" and "turn-off" detection modes.[2][3][2][3]
Rhodamine-Based Often exhibit a colorimetric change (colorless to pink) along with fluorescence enhancement.[5][6] The spirolactam ring-opening mechanism is a common sensing principle.[6][7] Some rhodamine sensors can be affected by pH changes.[8][5][6][7][8]
Cu²⁺ Anthracene-Based Can be designed for high selectivity.[4]
Coumarin-Based Exhibit significant fluorescence quenching in the presence of Cu²⁺.[9] Some coumarin probes can dually recognize Cu²⁺ and Fe³⁺.[10][9][10]
Zn²⁺ Anthracene-Based Can be designed to discriminate Zn²⁺ from Cd²⁺.[11]
Fluorescein-Based Often operate via a "turn-on" fluorescence mechanism upon Zn²⁺ binding, leading to a color change from colorless to yellow.[12] Like rhodamine-based sensors, some are sensitive to pH fluctuations.[8][8][12]

Experimental Protocols for Assessing Cross-Reactivity

A standardized protocol is essential for the accurate assessment and comparison of sensor cross-reactivity. The following outlines a general experimental workflow for evaluating the selectivity of a fluorescent ion sensor.

Preparation of Stock Solutions:
  • Sensor Stock Solution: Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in an appropriate solvent (e.g., DMSO, ethanol, or acetonitrile).

  • Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the target ion and a range of potential interfering ions using their chloride or nitrate salts in deionized water or a suitable buffer.

Selectivity Experiment (Single Ion Response):
  • Pipette the sensor stock solution into a series of cuvettes or wells of a microtiter plate to achieve a final concentration (e.g., 10 µM) in the desired buffer solution (e.g., HEPES, PBS).

  • To each cuvette/well, add a specific amount (e.g., 2-10 equivalents) of a single interfering ion from the prepared stock solutions.

  • Include a control sample containing only the sensor and a sample with the sensor and the target ion.

  • Record the fluorescence emission spectrum of each sample using a spectrofluorometer at a predetermined excitation wavelength.

  • Compare the fluorescence intensity of the sensor in the presence of each interfering ion to its intensity with the target ion and the control.

Competition Experiment (Mixed Ion Response):
  • Prepare a set of solutions as described in the selectivity experiment.

  • To each solution containing the sensor and a potential interfering ion, add the target ion at a concentration known to elicit a strong response.

  • Record the fluorescence emission spectrum for each mixed-ion sample.

  • Analyze the data to determine if the presence of the interfering ion enhances or quenches the sensor's response to the target ion.

Data Analysis:
  • Plot the fluorescence intensity of the sensor as a function of the different ions tested.

  • Calculate the selectivity coefficient to quantify the sensor's preference for the target ion over interfering ions.

  • For competition experiments, compare the fluorescence intensity in the presence of both the target and interfering ion to the intensity with the target ion alone.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling mechanism of a "turn-on" anthracene-based fluorescent sensor and a typical experimental workflow for assessing its cross-reactivity.

G Signaling Pathway of a 'Turn-On' Anthracene-Based Sensor cluster_sensor Sensor Molecule Anthracene_Fluorophore Anthracene Fluorophore Ion_Receptor Ion Receptor Fluorescence_Off Fluorescence Quenched (e.g., via PET) Ion_Receptor->Fluorescence_Off Quenching Mechanism Fluorescence_On Fluorescence Emission Ion_Receptor->Fluorescence_On Conformational Change/ Inhibition of Quenching No_Binding No Binding Ion_Receptor->No_Binding Target_Ion Target Ion Target_Ion->Ion_Receptor Binding Interfering_Ion Interfering Ion Interfering_Ion->Ion_Receptor Weak or No Binding

Caption: Generalized signaling pathway for a "turn-on" anthracene-based fluorescent sensor.

G Experimental Workflow for Cross-Reactivity Assessment Start Start Prepare_Solutions Prepare Sensor and Ion Stock Solutions Start->Prepare_Solutions Selectivity_Test Perform Selectivity Test (Single Interfering Ion) Prepare_Solutions->Selectivity_Test Competition_Test Perform Competition Test (Target + Interfering Ion) Prepare_Solutions->Competition_Test Measure_Fluorescence Measure Fluorescence Spectra Selectivity_Test->Measure_Fluorescence Competition_Test->Measure_Fluorescence Analyze_Data Analyze Data and Compare Responses Measure_Fluorescence->Analyze_Data Conclusion Assess Cross-Reactivity and Selectivity Analyze_Data->Conclusion

Caption: A streamlined experimental workflow for evaluating the cross-reactivity of ion sensors.

References

A Comparative Guide to the Synthesis of Anthracen-2-ol: An Analysis of Reproducibility in Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a foundational aspect of their work. Anthracen-2-ol, a hydroxylated derivative of anthracene, serves as a valuable building block in the synthesis of more complex molecules. However, the reproducibility of published synthetic methods can often be a significant challenge, leading to wasted resources and time. This guide provides an objective comparison of three published methods for the synthesis of this compound, with a focus on their reported performance and detailed experimental protocols to aid in assessing their potential reproducibility.

Comparison of Synthetic Methods for this compound

The following table summarizes the key quantitative data for three distinct methods for synthesizing this compound: the reduction of 2-hydroxyanthraquinone, the Elbs reaction of 4-methoxy-2-methylbenzophenone followed by demethylation, and the alkaline fusion of anthracene-2-sulfonic acid.

Parameter Method 1: Reduction of 2-Hydroxyanthraquinone Method 2: Elbs Reaction & Demethylation Method 3: Alkaline Fusion of Anthracene-2-sulfonic acid
Starting Material 2-Hydroxyanthraquinone4-Methoxy-2-methylbenzophenoneAnthracene-2-sulfonic acid
Key Reagents Sodium borohydride (NaBH₄), Sodium carbonate (Na₂CO₃)Pyridine hydrochloridePotassium hydroxide (KOH)
Reaction Steps 121
Reported Yield 93-95%~13% (overall)Not explicitly stated, but generally moderate to good
Reaction Temperature Boiling point of isopropanol/waterPyrolysis at high temperature, then 200-220 °CHigh-temperature fusion (typically >300 °C)
Purification Method Filtration and washingNot detailed in the reviewed literatureDissolution in water, acidification, and filtration
Potential Reproducibility Challenges Foaming during reaction, ensuring complete reduction.Low overall yield, potential for side reactions during pyrolysis, harsh demethylation conditions.Extremely high temperatures, potential for charring and side products, harsh reaction conditions.

Experimental Protocols and Methodologies

Below are the detailed experimental protocols for each of the three synthetic methods, as extracted from the published literature.

Method 1: Reduction of 2-Hydroxyanthraquinone

This method stands out for its high reported yield and relatively straightforward single-step procedure.

Experimental Protocol:

  • In a large beaker, dissolve 3.8 g (100 mmol) of sodium borohydride in 150 mL of a 1 M sodium carbonate solution.

  • Add 25 mL of isopropanol to the solution and heat it to its boiling point.

  • In a separate container, dissolve 2.5 g (10 mmol) of 2-hydroxyanthraquinone in 50 mL of a 1 M sodium carbonate solution.

  • Add the 2-hydroxyanthraquinone solution in batches to the boiling sodium borohydride solution with vigorous stirring. Be prepared to manage foaming with a glass rod.

  • After the addition is complete, continue heating the reaction mixture at its boiling point for 20 minutes.

  • Cool the reaction mixture to room temperature and then acidify it with 3 M hydrochloric acid.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry it in a vacuum desiccator over potassium hydroxide for two days.

  • The final product is obtained as a yellow solid.

Method 2: Elbs Reaction of 4-Methoxy-2-methylbenzophenone and Subsequent Demethylation

This two-step method provides an alternative route from more readily available starting materials, though with a lower overall yield.

Experimental Protocol:

  • Step 1: Elbs Reaction to form 2-Methoxyanthracene

    • Subject 4-methoxy-2-methylbenzophenone to pyrolysis at a high temperature. (Specific temperature and reaction time are often determined empirically but are typically in the range of 400-450 °C). This reaction is a heat-induced cyclization followed by dehydration.

    • The crude product, 2-methoxyanthracene, is obtained after cooling the reaction mixture. Purification may be achieved through crystallization or chromatography, though details are not extensively provided in the reviewed literature.

  • Step 2: Demethylation to form this compound

    • Heat the crude 2-methoxyanthracene with at least three parts by weight of pyridine hydrochloride.

    • Maintain the reaction temperature at 200-220 °C. The evolved methyl chloride is trapped by the pyridine hydrochloride.

    • After the reaction is complete, the desired phenol, this compound, is isolated from the reaction mixture.

Method 3: Alkaline Fusion of Anthracene-2-sulfonic acid

This is a classical method for the synthesis of phenols from sulfonic acids, characterized by its harsh reaction conditions.

Experimental Protocol:

  • In a suitable high-temperature reaction vessel (e.g., a nickel or iron crucible), mix anthracene-2-sulfonic acid with a significant excess of solid potassium hydroxide (typically 3-5 equivalents).

  • Heat the mixture to a molten state, with temperatures generally exceeding 300 °C.

  • Maintain the high temperature for a period sufficient to ensure complete reaction, which can range from minutes to hours. The progress of the fusion can be monitored by taking small samples and testing for the presence of the starting sulfonic acid.

  • After the fusion is complete, carefully cool the reaction mass.

  • Dissolve the cooled solid in water.

  • Acidify the aqueous solution with a strong acid, such as hydrochloric acid or sulfuric acid, which will precipitate the crude this compound.

  • Filter the precipitate, wash it with water to remove any remaining salts, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_0 Method 1: Reduction cluster_1 Method 2: Elbs Reaction & Demethylation cluster_2 Method 3: Alkaline Fusion 2-Hydroxyanthraquinone 2-Hydroxyanthraquinone This compound This compound 2-Hydroxyanthraquinone->this compound NaBH4, Na2CO3, Isopropanol/H2O, Boil 4-Methoxy-2-methylbenzophenone 4-Methoxy-2-methylbenzophenone 2-Methoxyanthracene 2-Methoxyanthracene 4-Methoxy-2-methylbenzophenone->2-Methoxyanthracene Pyrolysis 2-Methoxyanthracene->this compound Pyridine HCl, 200-220°C Anthracene-2-sulfonic acid Anthracene-2-sulfonic acid Anthracene-2-sulfonic acid->this compound KOH, >300°C

Caption: Reaction schemes for the synthesis of this compound.

G cluster_0 Method 1 Workflow cluster_1 Method 2 Workflow cluster_2 Method 3 Workflow A1 Dissolve NaBH4 & Heat B1 Add 2-Hydroxyanthraquinone Solution A1->B1 C1 Boil for 20 min B1->C1 D1 Cool & Acidify C1->D1 E1 Filter & Dry D1->E1 A2 Pyrolysis of Starting Material B2 Isolate 2-Methoxyanthracene A2->B2 C2 Heat with Pyridine HCl B2->C2 D2 Isolate this compound C2->D2 A3 Mix & Fuse with KOH B3 Cool & Dissolve in Water A3->B3 C3 Acidify to Precipitate B3->C3 D3 Filter & Dry C3->D3

Caption: Experimental workflows for this compound synthesis.

comprehensive literature review of anthracen-2-ol's applications in biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Anthracen-2-ol, a hydroxylated derivative of anthracene, and its related compounds are emerging as versatile tools in biochemical research. While the direct applications of this compound are niche, the broader family of anthracene derivatives has seen significant development, particularly as fluorescent probes for cellular imaging and the detection of biologically relevant molecules. This guide provides a comprehensive literature review of the applications of this compound and compares the performance of anthracene-based fluorescent probes with common alternatives, supported by experimental data and detailed protocols.

Enzymatic Oxidation of this compound: A Substrate for Peroxidase

One of the documented biochemical applications of this compound (also known as 2-hydroxyanthracene) is its use as a substrate in the study of enzyme kinetics, specifically for peroxidase-catalyzed oxidation.

Comparative Analysis of Peroxidase Substrates

While this compound serves as a substrate for peroxidases, a variety of other compounds are more commonly used for routine enzyme assays due to their well-characterized reaction products and ease of detection. A comparison with a standard peroxidase substrate, guaiacol, is presented below.

SubstrateEnzymeDetection MethodKey Kinetic ParametersReference
This compound Fungal PeroxidaseFluorimetricVaries with biosurfactant presence; escin enhances conversion.[1]
Guaiacol Horseradish PeroxidaseSpectrophotometric (436 nm)Dependent on reaction conditions.
Experimental Protocol: Peroxidase-Catalyzed Oxidation of this compound

This protocol is based on the kinetic study of fungal peroxidase-catalyzed oxidation of 2-hydroxyanthracene.[1]

Materials:

  • Fungal peroxidase

  • 2-hydroxyanthracene (this compound)

  • Hydrogen peroxide (H₂O₂)

  • Acetate buffer (50 mmol L⁻¹, pH 5.5)

  • Escin (biosurfactant, optional)

  • Fluorimeter

Procedure:

  • Prepare a stock solution of 2-hydroxyanthracene in a suitable organic solvent (e.g., DMSO) and dilute it in the acetate buffer to the desired concentration.

  • Prepare the reaction mixture in a fluorimeter cuvette containing the acetate buffer and the 2-hydroxyanthracene solution. If studying the effect of a biosurfactant, add escin at the desired concentration.

  • Initiate the reaction by adding a small volume of fungal peroxidase solution, followed by the addition of H₂O₂.

  • Monitor the decrease in the fluorescence intensity of 2-hydroxyanthracene over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rate from the linear portion of the fluorescence decay curve.

Logical Relationship of Peroxidase Catalysis

Peroxidase_Cycle Peroxidase Peroxidase Compound_I Compound I Peroxidase->Compound_I H₂O₂ → H₂O Compound_II Compound II Compound_I->Compound_II Substrate → Oxidized_Substrate Compound_II->Peroxidase Substrate → Oxidized_Substrate Substrate This compound Oxidized_Substrate Oxidized Product H2O2 H₂O₂ H2O 2H₂O

Caption: The catalytic cycle of peroxidase with this compound as a substrate.

Anthracene Derivatives as Fluorescent Probes

The rigid, planar structure and favorable photophysical properties of the anthracene core make it an excellent scaffold for the development of fluorescent probes. These probes are designed to detect specific analytes in biological systems, often through a "turn-on" or "turn-off" fluorescence mechanism.

Detection of Hypochlorite (ClO⁻)

Hypochlorite is a reactive oxygen species with important roles in the immune system. Anthracene-based probes have been developed for its sensitive detection.

Comparative Performance of Hypochlorite Probes

Probe TypeExcitation (nm)Emission (nm)Stokes Shift (nm)Detection Limit (nM)Response TimeReference
Anthracene Carboxamide (mito-ACS) 4805759523< 6 s[2]
Anthracene Carboxyimide (AC-Se) --7236.2< 4 s[3]
Naphthalimide-based (Nap-Se) ----< 2 s[4]
Naphthalimide-based ---600-[5]
Naphthalimide-based ---230-[6]
Naphthalimide-based (Probe B) ---20< 2 min[7]
Near-infrared Probe (NB-OCl) ---0.001< 5 s[8]

Experimental Workflow for Hypochlorite Detection

Hypochlorite_Detection cluster_synthesis Probe Synthesis cluster_application Cellular Imaging Start_Material Anthracene Derivative Intermediate Functionalized Anthracene Start_Material->Intermediate Functionalization Probe Anthracene-based Probe Intermediate->Probe Final Modification Cells Culture Cells Loading Load Cells with Probe Cells->Loading Stimulation Induce Endogenous ClO⁻ (e.g., with LPS/PMA) Loading->Stimulation Imaging Fluorescence Microscopy Stimulation->Imaging H2S_Detection_Mechanism Probe_Off BODIPY Probe (Non-fluorescent) Reaction Nucleophilic Attack & Cleavage of Quenching Group Probe_Off->Reaction Probe_On BODIPY Fluorophore (Fluorescent) H2S H₂S H2S->Reaction Reaction->Probe_On Fluorescence 'Turn-On' Ratiometric_pH_Sensing Excitation_1 Excitation at λ₁ (pH-sensitive, ~490 nm) BCECF Intracellular BCECF Excitation_1->BCECF Excitation_2 Excitation at λ₂ (Isosbestic, ~440 nm) Excitation_2->BCECF Emission_1 Emission Intensity F₁ BCECF->Emission_1 Emission_2 Emission Intensity F₂ BCECF->Emission_2 Ratio Ratio (F₁ / F₂) Emission_1->Ratio Emission_2->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Intracellular_pH Intracellular pH Calibration_Curve->Intracellular_pH

References

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for Anthracen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's physicochemical properties is paramount. Anthracen-2-ol, a derivative of the polycyclic aromatic hydrocarbon anthracene, presents an interesting case study for evaluating the correlation between in silico predictions and real-world experimental data. This guide provides a framework for such a comparison, outlining computational predictions, detailing established experimental protocols, and visualizing the necessary workflows.

Data Presentation: Computational Predictions vs. Experimental Data

The following tables summarize the predicted physicochemical properties of this compound from various computational models. The "Experimental Value" columns are intentionally left blank to be populated by researchers following the protocols outlined in this guide.

Table 1: Comparison of pKa Values for this compound

Prediction Method/SoftwarePredicted pKaExperimental Value
ACD/pKa DB9.8 ± 0.2
ChemAxon9.75
SPARC9.6

Table 2: Comparison of LogP Values for this compound

Prediction Method/SoftwarePredicted LogPExperimental Value
XLOGP3 (PubChem)4.0
ACD/LogP4.2 ± 0.3
ALOGPS4.5

Table 3: Comparison of Aqueous Solubility for this compound

Prediction Method/SoftwarePredicted Solubility (mg/L)Experimental Value (mg/L)
ALOGPS6.3
ESOL5.8
ChemAxon7.1

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following established experimental protocols are recommended.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be reliably determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent system (e.g., water-ethanol mixture) due to its low aqueous solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined by the shake-flask method.

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and n-octanol layers.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility can be determined by measuring the concentration of a saturated solution.

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of water in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

  • Analysis:

    • Determine the concentration of this compound in the filtered saturated solution using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC). This concentration represents the aqueous solubility.

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental determination of pKa, LogP, and aqueous solubility.

experimental_workflows cluster_pka pKa Determination Workflow cluster_logp LogP Determination Workflow cluster_solubility Solubility Determination Workflow pka1 Prepare Solutions (this compound, NaOH) pka2 Calibrate pH Meter pka1->pka2 pka3 Titrate with NaOH pka2->pka3 pka4 Record pH vs. Volume pka3->pka4 pka5 Plot Titration Curve pka4->pka5 pka6 Determine pKa at Half-Equivalence Point pka5->pka6 logp1 Prepare Saturated Octanol and Water logp2 Dissolve this compound in Octanol logp1->logp2 logp3 Partition between Octanol and Water logp2->logp3 logp4 Separate Phases logp3->logp4 logp5 Measure Concentration in Each Phase (HPLC/UV) logp4->logp5 logp6 Calculate LogP logp5->logp6 sol1 Add Excess Solid to Water sol2 Equilibrate at Constant Temperature sol1->sol2 sol3 Separate Saturated Solution (Filter) sol2->sol3 sol4 Measure Concentration (HPLC/UV) sol3->sol4 sol5 Determine Solubility sol4->sol5

Caption: Experimental workflows for the determination of pKa, LogP, and aqueous solubility.

Conclusion

The comparison of computational predictions with robust experimental data is a critical exercise in modern chemical research and drug development. While computational tools offer rapid and cost-effective estimations of key physicochemical properties, their accuracy can vary depending on the chemical space and the underlying algorithms. This guide provides the necessary framework for researchers to conduct a thorough evaluation for this compound. By generating high-quality experimental data using the detailed protocols and comparing it against the provided in silico predictions, a clearer understanding of the strengths and limitations of current predictive models can be achieved. This, in turn, will enable more informed decision-making in the design and development of novel chemical entities.

Safety Operating Guide

Proper Disposal of Anthracen-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anthracen-2-ol, a derivative of anthracene, should be handled as a hazardous substance due to the known risks associated with its parent compound. Proper disposal is critical for laboratory safety and environmental protection.

Hazard Profile and Safety Summary

This compound is expected to share a similar hazard profile with anthracene. Key hazards include skin and eye irritation, potential respiratory irritation, and high toxicity to aquatic life with long-lasting effects.[1][2][3] Some polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, are considered possible human carcinogens.[4][5]

Hazard CategoryDescription of Potential HazardGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]H315[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]H319[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3]H335[1][2]
Hazardous to the Aquatic Environment (Acute)Very toxic to aquatic life.[1][2]H400[1]
Hazardous to the Aquatic Environment (Chronic)Very toxic to aquatic life with long lasting effects.[2]H410[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator for organic vapors.[4]

2. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure solid this compound, a solution, or mixed with other chemicals. This will dictate the appropriate disposal route.[4]

  • Segregate Waste Streams: Collect solid and liquid waste in separate, compatible, and clearly labeled containers.[4] Do not mix with non-hazardous waste.

3. Waste Containment and Labeling:

  • Primary Container: Use a robust, leak-proof container for collecting the waste. Ensure the container is compatible with this compound.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all components with their approximate percentages.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

4. Storage of Hazardous Waste:

  • Storage Location: Store the labeled hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Container Integrity: Keep the container tightly closed when not in use.[2][7]

5. Waste Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[6] Never dispose of this compound down the drain or in regular trash.

6. Spill Management:

  • Small Spills: For small spills of solid material, carefully sweep or scoop the material into a labeled hazardous waste container.[6] Avoid creating dust.[3] Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.

This document is intended for informational purposes only and does not supersede institutional or regulatory requirements. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guidelines for Handling Anthracen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of anthracen-2-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Hydroxyanthracene, 2-Anthrol, 2-Anthracenol[1]

  • CAS Number: 613-14-9[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, necessitating the use of appropriate personal protective equipment to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also recognized as being very toxic to aquatic life.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3][4]To protect against dust particles and chemical splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][5]To prevent skin contact and potential irritation or sensitization.[3]
Lab coat or chemical-resistant coveralls.[3][4]To protect skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher for dusts).[3][4]To prevent inhalation of dust particles, especially when handling powders.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a properly functioning chemical fume hood is available. All handling of solid this compound that may generate dust should be performed within the fume hood.[4]

  • PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves, goggles, or other equipment.

  • Spill Kit: Have a chemical spill kit readily accessible in the laboratory.[3]

  • Emergency Equipment: Ensure that the safety shower and eyewash station are accessible and have been recently tested.[6]

Handling Procedures
  • Grounding: Ground all equipment containing the material to prevent static discharge.[4]

  • Weighing and Transferring: When weighing or transferring the solid, do so carefully to minimize dust generation.[3] Use a spatula or other appropriate tools for the transfer.

  • Ventilation: Use in a well-ventilated area. If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[4]

  • Avoid Contact: Avoid contact with skin and eyes. Avoid inhalation of dust.[7]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent (such as acetone) followed by washing with a strong soap and water solution.[8]

  • PPE Removal: Remove PPE in a manner that avoids self-contamination.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[8]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated labware, disposable PPE, and spill cleanup materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[6] Do not dispose of this compound down the drain or in the regular trash.[2][9]

Quantitative Safety Data

The following table summarizes available quantitative data regarding the safety of anthracene, a structurally similar compound. Specific exposure limits for this compound have not been established.

Table 2: Exposure Limits and Toxicity Data for Anthracene

ParameterValueReference
OSHA PEL (Permissible Exposure Limit) 0.2 mg/m³ (as Coal tar pitch volatiles, benzene soluble fraction)[10]
NIOSH REL (Recommended Exposure Limit) 0.1 mg/m³ (as Coal tar pitch volatiles)[10]
ACGIH TLV (Threshold Limit Value) 0.2 mg/m³ (as benzene soluble aerosol)[10]
Oral LD50 (Rat) > 17,000 mg/kg bw (for Anthracene)[11]
Flash Point 121 °C[12]
Autoignition Temperature 540 °C[12]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment PrepWorkspace Prepare Fume Hood & Spill Kit RiskAssessment->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE WeighTransfer Weigh & Transfer in Fume Hood DonPPE->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate CollectWaste Collect Contaminated Waste Experiment->CollectWaste DoffPPE Remove PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Store Store Chemical Properly WashHands->Store LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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